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  • Product: Ethoxyparoxetine
  • CAS: 1395408-54-4

Core Science & Biosynthesis

Foundational

Ethoxyparoxetine CAS 1395408-54-4 chemical structure

Title: Structural and Analytical Profiling of Ethoxyparoxetine (CAS 1395408-54-4): A Mechanistic Guide to Paroxetine Impurity C Executive Summary & Chemical Identity In the highly regulated landscape of selective seroton...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Analytical Profiling of Ethoxyparoxetine (CAS 1395408-54-4): A Mechanistic Guide to Paroxetine Impurity C

Executive Summary & Chemical Identity

In the highly regulated landscape of selective serotonin reuptake inhibitor (SSRI) manufacturing, the rigorous control of process-related impurities is paramount to ensuring drug safety and efficacy. Ethoxyparoxetine , formally recognized in pharmacopeial monographs as Paroxetine Hemihydrate EP Impurity C [1], is a critical related substance that must be monitored during the synthesis and stability testing of Paroxetine.

Chemically designated as (3S, 4R)-3-[(1, 3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl) piperidine[1], this impurity deviates from the active pharmaceutical ingredient (API) by a single, yet highly impactful, functional group substitution: the replacement of the para-fluoro moiety on the phenyl ring with an ethoxy (-OCH₂CH₃) group. This seemingly minor structural divergence alters the molecule's lipophilicity, steric bulk, and chromatographic behavior, necessitating highly optimized analytical workflows for its quantification[2].

Mechanistic Origins in API Synthesis

To effectively control an impurity, one must first understand its thermodynamic and kinetic origins. Ethoxyparoxetine does not typically form as a degradation product; rather, it is a process-related impurity [3].

During the convergent synthesis of Paroxetine, the construction of the piperidine core often relies on the condensation of a benzaldehyde derivative. If the primary starting material, 4-fluorobenzaldehyde, is contaminated with trace amounts of 4-ethoxybenzaldehyde, the synthetic machinery processes both precursors in parallel. The ethoxy-substituted intermediate undergoes the same subsequent reduction and etherification (typically with sesamol) as the target fluoro-intermediate, culminating in the formation of Ethoxyparoxetine[4].

Pathway SM_Fluoro 4-Fluorobenzaldehyde (Target Precursor) Int_Fluoro Fluoro-Piperidine Intermediate SM_Fluoro->Int_Fluoro Piperidine Ring Formation SM_Ethoxy 4-Ethoxybenzaldehyde (Impurity Precursor) Int_Ethoxy Ethoxy-Piperidine Intermediate SM_Ethoxy->Int_Ethoxy Parallel Reaction API Paroxetine (Active API) Int_Fluoro->API Etherification (Sesamol) ImpC Ethoxyparoxetine (Impurity C) Int_Ethoxy->ImpC Etherification (Sesamol)

Fig 1. Parallel synthetic pathways leading to Paroxetine and Ethoxyparoxetine (Impurity C).

Physicochemical Profiling & Quantitative Data

The substitution of the highly electronegative, tightly packed fluorine atom with a bulkier, electron-donating ethoxy group fundamentally shifts the physicochemical properties of the molecule. The table below summarizes the critical data required for analytical method development and standard qualification[1][5].

PropertyParoxetine (Target API)Ethoxyparoxetine (Impurity C)
CAS Number (Free Base) 61869-08-71395408-54-4
Pharmacopeial Designation ParoxetineEP Impurity C
Molecular Formula C₁₉H₂₀FNO₃C₂₁H₂₅NO₄
Molecular Weight 329.37 g/mol 355.43 g/mol
Key Substituent 4-Fluoro (-F)4-Ethoxy (-OCH₂CH₃)
Monoisotopic Mass [M+H]⁺ m/z 330.15m/z 356.18

Causality in Method Design: Because the ethoxy group increases the overall non-polar surface area of the molecule, Ethoxyparoxetine exhibits a higher partition coefficient (LogP) than Paroxetine. In reversed-phase liquid chromatography (RP-HPLC), this dictates that Impurity C will have a stronger affinity for the stationary phase (e.g., C18) and will consistently elute after the main Paroxetine peak.

Analytical Workflow: LC-MS/MS Method for Trace Quantification

To meet the stringent regulatory thresholds set by the USP and EP (typically requiring limits of quantification below 0.10% for unknown/specified impurities), an LC-MS/MS approach is highly recommended[6]. The following protocol is a self-validating system designed to ensure robust baseline resolution and high-sensitivity detection[2].

Step-by-Step Experimental Protocol

1. Standard & Sample Preparation

  • Standard: Accurately weigh 1.0 mg of highly characterized Paroxetine EP Impurity C reference standard[2]. Dissolve in 10.0 mL of Methanol to yield a 100 µg/mL primary stock. Dilute serially with the sample diluent to achieve a working standard concentration of 10 ng/mL.

  • Sample: Extract 50 mg of the Paroxetine API batch in 50 mL of diluent (Water:Acetonitrile 50:50 v/v containing 0.1% Formic Acid). Sonicate for 15 minutes at ambient temperature to ensure complete dissolution.

  • Causality Check: The inclusion of 0.1% Formic Acid in the diluent ensures the basic secondary amine of the piperidine ring remains fully protonated, preventing analyte loss on glass surfaces and pre-conditioning the sample for positive electrospray ionization (ESI+).

2. UHPLC Chromatographic Separation

  • Column: Sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 8.0 minutes.

  • Flow Rate: 0.35 mL/min.

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions: Monitor m/z 356.2 → 192.1 for Ethoxyparoxetine. The 192.1 m/z product ion corresponds to the stable fragmentation of the benzodioxol-oxymethyl moiety.

4. System Suitability & Self-Validation

  • Inject the system suitability solution (containing both Paroxetine and Impurity C).

  • Acceptance Criteria: The chromatographic resolution (

    
    ) between Paroxetine and Impurity C must be 
    
    
    
    . The tailing factor for the Impurity C peak must be
    
    
    [6]. If tailing exceeds this limit, secondary interactions with unendcapped silanols on the column are occurring, and the column must be replaced or the buffer concentration adjusted.

LCMS Prep Sample Prep (0.1% FA in Diluent) HPLC UHPLC Separation (C18, Gradient) Prep->HPLC Ion ESI+ Ionization (m/z 356.2 [M+H]+) HPLC->Ion Quad MRM Detection (Triple Quadrupole) Ion->Quad Data Quantification (vs Reference Std) Quad->Data

Fig 2. Step-by-step LC-MS/MS analytical workflow for Ethoxyparoxetine quantification.

Pharmacological & Regulatory Implications

From a structural biology perspective, Paroxetine binds to the human serotonin transporter (hSERT) by wedging its fluorophenyl group into a deep, hydrophobic halogen-binding pocket. The substitution of fluorine (Van der Waals radius ~1.47 Å) with an ethoxy group introduces significant steric bulk and alters the dihedral angle of the phenyl ring relative to the piperidine core. While Ethoxyparoxetine retains the core pharmacophore, this steric clash likely reduces its binding affinity to hSERT compared to the parent API.

Despite a potentially lower pharmacological potency, regulatory bodies (such as the EMA and FDA) mandate strict control of Impurity C. According to ICH Q3A(R2) guidelines and specific pharmacopeial monographs[3][4], specified impurities in high-dose APIs must be controlled to highly specific limits to prevent off-target toxicity. Utilizing certified reference standards (CRSs) with comprehensive structural elucidation (1H-NMR, MS, IR, HPLC) is a non-negotiable requirement for validating these analytical limits during batch release[2].

References

Sources

Exploratory

Paroxetine EP Impurity C molecular weight and formula

This guide provides an in-depth technical analysis of Paroxetine EP Impurity C , specifically addressing the critical distinction between the Hemihydrate and Anhydrous pharmacopoeial definitions, its chemical profile, fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Paroxetine EP Impurity C , specifically addressing the critical distinction between the Hemihydrate and Anhydrous pharmacopoeial definitions, its chemical profile, formation mechanism, and analytical control strategies.[1]

Chemical Profile, Formation Dynamics, and Control Strategy[2]

Executive Summary & Critical Identification

In the context of European Pharmacopoeia (Ph. Eur.) compliance, the identity of "Impurity C" depends strictly on the salt form of the Active Pharmaceutical Ingredient (API) being analyzed.[1][2] This distinction is a frequent source of compliance failure in analytical method transfer.[1]

  • For Paroxetine Hydrochloride Hemihydrate (The standard clinical form): Impurity C is the 4-Ethoxy analog (Desfluoro-4-ethoxyparoxetine).[1][2][3]

  • For Paroxetine Hydrochloride Anhydrous: Impurity C is often designated as N-Benzylparoxetine (an intermediate).[1][2][3]

This guide focuses on the Hemihydrate definition (Ph. Eur. Monograph 2016), as it is the primary commercial entity.[1]

Chemical Identity: Paroxetine EP Impurity C (Hemihydrate)

Common Name: 4-Ethoxy Paroxetine Chemical Name: (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine Type: Process-Related Impurity / Degradant[1][2][3][4][5]

ParameterData
Molecular Formula C₂₁H₂₅NO₄
Molecular Weight 355.43 g/mol (Free Base)
CAS Number 1395408-54-4 (Free Base)
Appearance Off-white solid
Solubility Soluble in Methanol, DMSO; Sparingly soluble in water
Key Structural Feature Substitution of the Fluorine atom (on the phenyl ring) with an Ethoxy group (–OCH₂CH₃).[1][2][3][6][7][8]

Note: If you are working with the Anhydrous monograph, verify if your target is N-Benzylparoxetine (C₂₆H₂₆FNO₃, MW 419.50), which is the penultimate intermediate in the synthesis.[1][2]

Formation Pathway & Origin

Paroxetine EP Impurity C (4-Ethoxy) typically arises via Nucleophilic Aromatic Substitution (SNAr) .[1][2][3] This is a process-related impurity that forms when the fluorinated aromatic ring is exposed to ethoxide ions or ethanol under specific catalytic conditions (often basic or metal-mediated) during the synthesis or crystallization steps.[1][2][3]

Mechanism of Formation[2][9]
  • Precursor: The core Paroxetine structure (or its N-protected precursor) containing the 4-fluorophenyl moiety.[1][2][3][8]

  • Reagent: Ethanol (often used as a solvent for crystallization or reaction).[1][9]

  • Reaction: The fluorine atom, although attached to a non-activated benzene ring, can undergo substitution in the presence of strong nucleophiles (alkoxides) or transition metal catalysts used in earlier coupling steps.[1]

ImpurityFormation cluster_conditions Critical Process Parameters (CPPs) Parox Paroxetine (API) (4-Fluorophenyl core) TransitionState Transition State (SNAr / Metal-Catalyzed) Parox->TransitionState Activation Ethanol Ethanol / Ethoxide (Solvent/Reagent) Ethanol->TransitionState Nucleophilic Attack ImpurityC EP Impurity C (4-Ethoxyphenyl analog) TransitionState->ImpurityC - F⁻ (Defluorination) Temp High Temp (>60°C) Base Strong Base Presence

Figure 1: Formation pathway of Paroxetine EP Impurity C via defluorination and ethoxy-substitution.[1][2][3][7]

Analytical Control Strategy (HPLC)

The detection of Impurity C requires a high-resolution Reverse Phase HPLC (RP-HPLC) method capable of separating the desfluoro-ethoxy analog from the parent API and the desfluoro analog (Impurity A).[1][2][3]

Recommended Ph. Eur. Aligned Methodology

This protocol is derived from the standard pharmacopoeial approach for Paroxetine Hydrochloride Hemihydrate.[1]

Method Parameters:

ParameterSpecification
Column C18 (Octadecylsilyl silica), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equiv.)[1][2][3]
Mobile Phase Buffer : Acetonitrile : Triethylamine (60 : 40 : 1 v/v/v)
Buffer Prep 3.85 g Ammonium Acetate in 1000 mL water; adjust to pH 5.5 with Acetic Acid.[1][2]
Flow Rate 1.0 mL/min
Detection UV at 295 nm
Column Temp 25°C
Injection Vol 10 - 20 µL
Run Time ~2x Retention time of Paroxetine

System Suitability Criteria:

  • Resolution (Rs): Minimum 2.0 between Paroxetine and Impurity A (Desfluoro).

  • Selectivity: Impurity C typically elutes after Paroxetine due to the increased lipophilicity of the ethoxy group compared to the fluoro group.[1]

  • Relative Retention Time (RRT):

    • Impurity A (Desfluoro): ~0.8 - 0.9[1][2][3]

    • Paroxetine: 1.0[1][6]

    • Impurity C: ~1.1 - 1.3 (Dependent on exact organic modifier ratio)[1][2][3]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (1.0 mg/mL in Mobile Phase) Injection HPLC Injection (10-20 µL) Sample->Injection Separation RP-HPLC Separation (C18, pH 5.5, ACN/Buffer) Injection->Separation Detection UV Detection @ 295 nm Separation->Detection Decision Check Resolution (Rs) Detection->Decision Pass Valid Run Quantify Impurity C Decision->Pass Rs > 2.0 Fail Invalid Check pH/Column Age Decision->Fail Rs < 2.0

Figure 2: Step-by-step analytical workflow for quantifying Paroxetine impurities.

Regulatory Limits (ICH Q3A/B)

Under ICH Q3A guidelines, Impurity C is a specified impurity.[1][2]

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower)

Control Strategy: To minimize Impurity C, manufacturers must strictly control the water content in the crystallization solvent (if ethanol is used) or avoid high-temperature exposure of the fluorinated intermediate to ethoxide species.[1][2]

References
  • European Pharmacopoeia (Ph.[1][7][10] Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 2016. Strasbourg: EDQM.[1] (Primary source for Impurity C definition as the 4-ethoxy analog).[1][2][3][4][8]

  • Sigma-Aldrich .[1][3][7] Paroxetine Hydrochloride (Anhydrous) Impurity C Reference Standard. Link (Illustrates the N-benzyl definition for the anhydrous monograph).

  • DrugFuture . Paroxetine Hydrochloride Hemihydrate Impurities List. Link (Confirms Impurity C as the 4-ethoxyphenyl derivative).[1][2][3]

  • TLC Pharmaceutical Standards . Paroxetine EP Impurity C Data Sheet. Link (Provides structural confirmation of the ethoxy-analog).[1][2][3]

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). Link (Regulatory framework for impurity thresholds).[1][2][3]

Sources

Foundational

A Comparative Analysis of 4-Ethoxy Paroxetine and Paroxetine: A Structural and Pharmacological Perspective

Abstract This technical guide provides an in-depth comparative analysis of the established selective serotonin reuptake inhibitor (SSRI), paroxetine, and its 4-ethoxy analog, 4-ethoxy paroxetine. While paroxetine is a we...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth comparative analysis of the established selective serotonin reuptake inhibitor (SSRI), paroxetine, and its 4-ethoxy analog, 4-ethoxy paroxetine. While paroxetine is a well-characterized therapeutic agent for major depressive and anxiety disorders, 4-ethoxy paroxetine is primarily recognized as a process impurity or reference standard. This document moves beyond a simple impurity profile, offering a detailed structural comparison and a hypothesis-driven exploration of the potential pharmacodynamic and pharmacokinetic differences imparted by the substitution of the 4-fluoro moiety with a 4-ethoxy group. By synthesizing data from structure-activity relationship (SAR) studies of related paroxetine analogs and fundamental principles of medicinal chemistry, we project the potential impact on serotonin transporter (SERT) binding, metabolic stability, and overall pharmacological profile. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the direct, empirical comparison of these two molecules, providing a self-validating framework for researchers in drug discovery and development.

Introduction to Paroxetine and the Rationale for Analog Comparison

Paroxetine, chemically identified as (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy)methyl]piperidine, is a potent and highly selective inhibitor of the serotonin transporter (SERT).[1][2] Its primary mechanism of action involves blocking the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4] This action underlies its efficacy in treating a range of psychiatric conditions.[4] Paroxetine exhibits one of the highest known binding affinities for SERT among all prescribed antidepressants, with a dissociation constant (Ki) in the sub-nanomolar range.[5][6]

The development and characterization of analogs and related compounds, even those arising as impurities, are critical for several reasons. Firstly, they provide a deeper understanding of the structure-activity relationships at the target receptor. Secondly, they help in predicting the potential biological activity of process-related impurities, which is a key aspect of drug safety and quality control.

4-Ethoxy paroxetine, or (3S,4R)-3-((benzo[d][3][7]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine, represents a direct structural analog where the electronically distinct fluorine atom on the 4-phenyl ring is replaced by an ethoxy group.[8][9] This substitution invites a critical analysis of its potential effects on the molecule's interaction with SERT and its metabolic fate. This guide will dissect these potential differences, grounding the analysis in established pharmacological principles and providing the necessary tools for empirical validation.

Structural and Synthetic Analysis

The core structures of paroxetine and 4-ethoxy paroxetine are identical, comprising a (3S,4R)-disubstituted piperidine ring. The key difference lies in the substituent at the para-position of the C4-phenyl ring.

  • Paroxetine: Features a 4-fluorophenyl group. The fluorine atom is a small, highly electronegative halogen.

  • 4-Ethoxy Paroxetine: Features a 4-ethoxyphenyl group. The ethoxy group (-OCH₂CH₃) is larger and acts as an electron-donating group through resonance.

This seemingly minor change has significant implications for the molecule's size, polarity, and electronic properties, which can influence receptor binding and metabolism.

Caption: Core structures of Paroxetine and 4-Ethoxy Paroxetine.

Synthetic Considerations

The synthesis of paroxetine is a well-established multi-step process.[10] A plausible route for the synthesis of 4-ethoxy paroxetine would follow a similar pathway, with the primary modification being the use of a 4-ethoxyphenyl Grignard reagent (4-ethoxyphenylmagnesium bromide) instead of 4-fluorophenylmagnesium bromide in the initial steps of constructing the 4-aryl-piperidine core.

Synthesis_Workflow start Piperidine Precursor reaction Grignard Reaction start->reaction grignard Grignard Reagent (4-ethoxyphenylmagnesium bromide) grignard->reaction intermediate 4-(4-ethoxyphenyl)piperidine Intermediate reaction->intermediate coupling Ether Linkage Formation (with Sesamol derivative) intermediate->coupling final 4-Ethoxy Paroxetine (Free Base) coupling->final

Caption: Plausible synthetic workflow for 4-Ethoxy Paroxetine.

Comparative Pharmacodynamics: A Hypothesis on SERT Interaction

The binding of paroxetine to SERT occurs within a central binding pocket (S1 site), which can be conceptually divided into subsites.[11] The piperidine nitrogen interacts with Asp98, while the fluorophenyl and benzodioxole moieties occupy other subsites.[11] The affinity and selectivity of this interaction are governed by the precise fit and electronic complementarity between the ligand and the amino acid residues of the transporter.

Causality of the 4-Fluoro Group in Paroxetine

While the 4-fluoro group is a hallmark of paroxetine's structure, its role in high-affinity binding is not absolute. Structure-activity relationship studies have demonstrated that replacing the fluorine with larger halogens, such as bromine or iodine, leads to a significant decrease in the potency of 5-HT transport inhibition.[4][5] Conversely, the desfluoro analog of paroxetine (where the fluorine is removed) exhibits a binding affinity at SERT that is comparable to paroxetine itself.[11] This suggests that the fluorine atom is not essential for high-affinity binding but likely contributes significantly to the molecule's metabolic stability, a common strategy in medicinal chemistry to block potential sites of oxidative metabolism.[11]

Hypothesized Impact of the 4-Ethoxy Group

Based on the available SAR data for paroxetine analogs, we can formulate a hypothesis regarding the SERT binding of 4-ethoxy paroxetine:

  • Steric Hindrance: The ethoxy group is substantially larger than the fluorine atom. This increased steric bulk may lead to a less optimal fit within the SERT binding pocket, potentially reducing binding affinity compared to paroxetine. This is analogous to the reduced potency observed with the larger bromo- and iodo-paroxetine derivatives.[4][5]

  • Electronic Effects: The ethoxy group is electron-donating, whereas the fluoro group is strongly electron-withdrawing. This alteration in the electronic properties of the phenyl ring could modify key interactions, such as cation-π or other non-covalent interactions, with the amino acid residues in the binding site.

Comparative Metabolism and Pharmacokinetics: A Divergent Path?

Paroxetine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP2D6.[6][12] The main metabolic pathway involves the O-demethylenation of the methylenedioxy ring to form an unstable catechol intermediate. This catechol is then typically methylated to form pharmacologically inactive metabolites.[2] Notably, paroxetine is also a potent, mechanism-based inhibitor of CYP2D6, which accounts for its non-linear pharmacokinetics and a high potential for drug-drug interactions.[6]

The Role of the C-F Bond in Paroxetine's Metabolism

The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism. The placement of the fluorine atom at the 4-position of the phenyl ring effectively blocks para-hydroxylation, a common metabolic pathway for aromatic rings. This contributes to the overall metabolic stability and pharmacokinetic profile of paroxetine.

Hypothesized Metabolism of 4-Ethoxy Paroxetine

The introduction of an ethoxy group provides a new, likely site for metabolism.

  • O-Dealkylation: The ethoxy group is susceptible to oxidative O-deethylation, a common metabolic reaction also mediated by CYP450 enzymes. This would generate a 4-hydroxy metabolite and acetaldehyde. This introduces a parallel metabolic pathway that is not available to paroxetine.

  • CYP2D6 Interaction: It is highly probable that 4-ethoxy paroxetine, sharing the same core structure as paroxetine, will also be a substrate and inhibitor of CYP2D6. The primary metabolism would likely still involve O-demethylenation of the methylenedioxy ring.

  • Pharmacokinetic Profile: The presence of an additional metabolic route (O-dealkylation) could lead to a shorter metabolic half-life and potentially faster clearance for 4-ethoxy paroxetine compared to paroxetine, assuming it is a significant pathway. This could result in a more linear pharmacokinetic profile and potentially a lower propensity for CYP2D6-mediated drug-drug interactions, though this would need to be experimentally verified.

Metabolism_Comparison cluster_0 Paroxetine cluster_1 4-Ethoxy Paroxetine (Hypothesized) Paroxetine Paroxetine Met_P1 CYP2D6-mediated O-demethylenation Paroxetine->Met_P1 Inactive_P Inactive Catechol & Methylated Metabolites Met_P1->Inactive_P Ethoxy_Paroxetine 4-Ethoxy Paroxetine Met_E1 CYP2D6-mediated O-demethylenation Ethoxy_Paroxetine->Met_E1 Met_E2 CYP450-mediated O-deethylation Ethoxy_Paroxetine->Met_E2 Inactive_E Inactive Catechol & Methylated Metabolites Met_E1->Inactive_E Hydroxy_Metabolite 4-Hydroxy Metabolite Met_E2->Hydroxy_Metabolite

Sources

Exploratory

Structural Elucidation and Analytical Profiling of the (3S,4R)-4-(4-Ethoxyphenyl) Paroxetine Derivative

Executive Summary The identification and characterization of paroxetine analogues are critical for two primary domains: impurity profiling (process-related impurities during API synthesis) and medicinal chemistry (Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and characterization of paroxetine analogues are critical for two primary domains: impurity profiling (process-related impurities during API synthesis) and medicinal chemistry (Structure-Activity Relationship or SAR studies targeting SERT/NET selectivity).

This guide provides a definitive protocol for the structural elucidation of the (3S,4R)-4-(4-ethoxyphenyl) paroxetine derivative . Unlike the standard paroxetine API, which contains a 4-fluorophenyl group, this analogue features a 4-ethoxyphenyl moiety. This substitution significantly alters the electronic profile and lipophilicity of the molecule, requiring specific analytical adjustments.

Key Technical Takeaways:

  • Synthetic Origin: Likely arises from the use of 4-ethoxyphenyl magnesium bromide or 4-ethoxycinnamic acid precursors during the piperidine ring construction.

  • Mass Spectrometry: Characterized by a +26.04 Da mass shift relative to paroxetine (

    
     330.1 
    
    
    
    356.2).
  • Stereochemistry: The (3S, 4R) trans-configuration is thermodynamically favorable but must be confirmed via 1D-NOESY NMR to distinguish it from the cis-diastereomer.

Module 1: Synthetic Origin & Chemical Context[1][2][3]

To accurately identify this derivative, one must first understand its genesis. The presence of the 4-ethoxyphenyl group suggests a divergence at the very beginning of the paroxetine synthetic pathway.

The Divergent Pathway

Standard paroxetine synthesis often employs a Michael addition or a Grignard reaction to install the aryl group at the piperidine-4 position. The "Ethoxy Analogue" is generated when the starting material is substituted.

Reaction Scheme (Conceptual):

  • Precursor: 4-Ethoxy-cinnamic acid ethyl ester (instead of 4-Fluoro).

  • Cyclization: Reaction with malonate/amine sources to form the piperidine dione or similar intermediate.

  • Reduction & Coupling: Reduction to the alcohol followed by etherification with sesamol.

SyntheticRoute Start 4-Ethoxybenzaldehyde Step1 4-Ethoxycinnamic Acid Derivative Start->Step1 Knoevenagel Step2 (±)-Trans-4-(4-ethoxyphenyl) -3-carboalkoxy-piperidine Step1->Step2 Michael Addn (Malonate) Step3 Resolution (L-Tartaric Acid) Step2->Step3 Chiral Res. Inter (3S,4R)-Alcohol Intermediate Step3->Inter LiAlH4 Red. Final (3S,4R)-4-(4-Ethoxyphenyl) Paroxetine Derivative Inter->Final Sesamol Coupling (Mitsunobu)

Figure 1: Hypothesized synthetic pathway for the generation of the 4-ethoxyphenyl paroxetine analogue.

Module 2: Multi-Modal Analytical Identification

This section details the self-validating analytical triad: HRMS (Composition), NMR (Connectivity/Stereochemistry), and HPLC (Purity).

High-Resolution Mass Spectrometry (HRMS)

The substitution of Fluorine (-F) with an Ethoxy group (-OCH


CH

) results in a predictable mass shift.
  • Paroxetine Formula: C

    
    H
    
    
    
    FNO
    
    
  • Derivative Formula: C

    
    H
    
    
    
    NO
    
    
  • Mass Calculation:

    • Loss of F: -18.998 Da

    • Gain of OEt: +45.034 Da

    • Net Shift: +26.036 Da

Fragmentation Pattern (MS/MS): In ESI+ mode, the fragmentation is dominated by the cleavage of the ether linkage between the piperidine and the benzodioxole.

Fragment IonParoxetine (

)
Ethoxy Derivative (

)
Structural Assignment
[M+H]

330.15 356.19 Protonated Molecular Ion
Core Fragment 192.11 218.15 4-(aryl)-3-(hydroxymethyl)piperidine cation (Loss of Sesamol)
Sesamol Ion 138.03 138.03 Benzodioxole moiety (Unchanged)
Tropylium-like 109.04 135.08 Substituted phenyl ring fragment
Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for confirming the "ethoxy" substitution and the (3S, 4R) stereochemistry.

1H NMR Diagnostic Signals (500 MHz, CDCl


): 
  • The Ethoxy Signature (Key Differentiator):

    • Look for a quartet at

      
       ~4.02 ppm (
      
      
      
      Hz, 2H, -OCH
      
      
      -).
    • Look for a triplet at

      
       ~1.40 ppm (
      
      
      
      Hz, 3H, -CH
      
      
      ).
    • Note: In standard paroxetine, these are absent.

  • Aromatic Region (The Phenyl Ring):

    • Paroxetine: The 4-fluorophenyl group shows complex splitting due to

      
      F-
      
      
      
      H coupling.
    • Derivative: The 4-ethoxyphenyl group appears as a classic AA'BB' system (two doublets, integrating to 2H each) around

      
       6.85 and 7.15 ppm.
      
  • Stereochemistry ((3S, 4R) - Trans):

    • The coupling constant between H3 and H4 (

      
      ) is critical.
      
    • Trans-isomer:

      
       Hz (Diaxial coupling).
      
    • Cis-isomer:

      
       Hz (Axial-Equatorial).
      

NOESY Correlation Logic: To rigorously prove the (3S, 4R) configuration (where the bulky aryl and sesamol groups are trans to each other), perform a 1D-NOESY experiment irradiating H4.

  • Trans (Active): Weak or NO enhancement of H3. Strong enhancement of H2

    
     and H6
    
    
    
    .
  • Cis (Inactive): Strong enhancement of H3.

Module 3: Chiral Resolution & Purity

The biological activity of paroxetine is highly stereospecific (the cis isomer is essentially inactive, and the (3R,4S) enantiomer has lower affinity). Therefore, separating the (3S,4R) target from its enantiomer is mandatory.

Chiral HPLC Protocol

Based on amylose-based stationary phases which have shown high selectivity for paroxetine analogues [1].[1]

Method Parameters:

ParameterCondition
Column Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA)
Ratio 80 : 20 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 295 nm
Temperature 25°C

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor: < 1.5 (DEA is crucial here to suppress peak tailing from the secondary amine).

AnalyticalWorkflow Sample Unknown Sample (Suspected Derivative) MS_Step Step 1: LC-MS/MS Target: m/z 356.2 Sample->MS_Step MS_Decision Mass Shift +26 Da? MS_Step->MS_Decision MS_Decision->Sample No (Re-evaluate) NMR_Step Step 2: 1H NMR & NOESY Confirm Ethoxy & Trans-geometry MS_Decision->NMR_Step Yes NMR_Decision J(3,4) > 10Hz & OEt Signals? NMR_Step->NMR_Decision Chiral_Step Step 3: Chiral HPLC Confirm Enantiomeric Excess NMR_Decision->Chiral_Step Yes Final_ID CONFIRMED ID: (3S,4R)-4-(4-ethoxyphenyl) Paroxetine Derivative Chiral_Step->Final_ID

Figure 2: Decision tree for the analytical validation of the paroxetine derivative.

Module 4: Biological Relevance (SAR Context)

Why synthesize this derivative? In the context of drug development, the 4-position of the piperidine phenyl ring is a "selectivity toggle" for monoamine transporters.

  • Paroxetine (4-F): High affinity for SERT (

    
     nM), moderate NET affinity.
    
  • 4-Ethoxy Analogue: The ethoxy group is larger and more electron-donating.

    • Steric Bulk: May clash with the hydrophobic pocket in the SERT binding site (specifically residues interacting with the halogen pocket, such as Ile172 or Tyr176).

    • Selectivity: Research into citalopram and paroxetine analogues suggests that bulky 4-substituents often decrease SERT affinity but may enhance selectivity against other transporters or reduce metabolic clearance by blocking the 4-position from hydroxylation [2].

References

  • Cirilli, R., et al. (2021).[2] "Simultaneous enantio- and diastereo-selective high-performance liquid chromatography separation of paroxetine on an immobilized amylose-based chiral stationary phase." Journal of Chromatography A, 1653, 462406.[2]

  • Plenge, P., et al. (2012). "Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter." British Journal of Pharmacology, 166(5), 1631-1642.

  • Coleman, J.A., & Gouaux, E. (2018).[3] "Structural basis for recognition of diverse antidepressants by the human serotonin transporter." Nature Structural & Molecular Biology, 25, 170–175.

Sources

Foundational

Technical Guide: Ethoxyparoxetine Impurity Profile in Antidepressant Synthesis

This is an in-depth technical guide on the characterization, formation, and control of Ethoxyparoxetine (specifically identified as EP Impurity C or 4-Ethoxy Paroxetine ), a critical process-related impurity in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the characterization, formation, and control of Ethoxyparoxetine (specifically identified as EP Impurity C or 4-Ethoxy Paroxetine ), a critical process-related impurity in the synthesis of the antidepressant Paroxetine.

Executive Summary

In the manufacturing of Paroxetine Hydrochloride (a Selective Serotonin Reuptake Inhibitor), the purity profile is dominated by structurally related analogues that challenge standard purification techniques. Among these, Ethoxyparoxetine (defined in the European Pharmacopoeia as Impurity C ) represents a significant critical quality attribute (CQA).

This impurity arises primarily from the nucleophilic displacement of the fluorine atom on the phenyl ring by an ethoxy group. Its presence is not merely a yield loss issue but a regulatory compliance risk, given its structural similarity to the active pharmaceutical ingredient (API), which complicates chromatographic separation. This guide details the mechanistic origin of Ethoxyparoxetine, establishes a self-validating analytical protocol, and defines process engineering controls to mitigate its formation below ICH Q3A thresholds (<0.10%).

Chemical Basis and Mechanistic Origin

Structural Characterization

Ethoxyparoxetine is the 4-ethoxy analogue of Paroxetine.

  • Chemical Name: (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine.[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2]
  • Differentiation: The critical difference lies at the para-position of the phenyl ring, where the fluorine atom of Paroxetine is substituted by an ethoxy functional group (–OCH

    
    CH
    
    
    
    ).
Mechanism of Formation: The "Defluoro-Alkoxylation" Pathway

The formation of Ethoxyparoxetine is a classic example of Nucleophilic Aromatic Substitution (S


Ar)  occurring under specific process conditions.
  • The Precursor: The synthesis typically utilizes 4-fluorophenylmagnesium bromide (Grignard reagent) or a related 4-fluorophenyl intermediate.[3]

  • The Trigger: The use of ethanol (EtOH) as a solvent, co-solvent, or quenching agent in the presence of strong bases or Lewis acids creates an environment rich in ethoxide ions (EtO

    
    ) or metal-coordinated ethoxy species.
    
  • The Substitution: Although the fluorophenyl ring is not highly activated (lacking strong electron-withdrawing groups like nitro), the presence of metal catalysts (often residual Mg from Grignard formation or transition metals used in coupling) can facilitate the displacement of the fluorine atom by the ethoxide nucleophile.

  • Critical Step: This side reaction is most prevalent during the Grignard coupling step if ethanol contamination occurs, or during alkaline workups involving ethanolic solutions at elevated temperatures.

Pathway Visualization

The following diagram illustrates the divergence from the main Paroxetine pathway to the Ethoxy impurity.

Paroxetine_Impurity_Pathway Start 4-Fluorobromobenzene Grignard Grignard Reagent (4-F-Ph-MgBr) Start->Grignard Mg, THF Coupling Coupling Reaction Grignard->Coupling SNAr Side Reaction: Metal-Catalyzed SNAr Grignard->SNAr F/OEt Exchange Arecoline Arecoline Analogue Arecoline->Coupling Paroxetine_Pre Paroxetine Precursor (Fluorinated) Coupling->Paroxetine_Pre Main Pathway Ethanol Contaminant: Ethanol/EtO- Ethanol->SNAr Ethoxy_Imp Ethoxyparoxetine (EP Impurity C) SNAr->Ethoxy_Imp Defluorination Ethoxy_Imp->Paroxetine_Pre Co-elutes in Purification

Figure 1: Mechanistic divergence of Ethoxyparoxetine (Impurity C) during the organometallic coupling stage.

Analytical Strategy: Detection and Quantification

Separating the ethoxy-analogue from the parent fluorinated compound is challenging due to their similar hydrophobicity and pKa. A standard C18 HPLC method often yields poor resolution. The following protocol utilizes a Pentafluorophenyl (PFP) or high-carbon-load C18 column to maximize selectivity based on the fluorine-pi interaction differences.

High-Performance Liquid Chromatography (HPLC) Protocol
ParameterSpecificationRationale
Column Fluorophenyl (PFP) or C18, 250 x 4.6 mm, 3 µmPFP phases offer unique selectivity for halogenated compounds, enhancing F vs. OEt separation.
Mobile Phase A 0.1% Formic Acid in Water + 10mM Ammonium FormateBuffering at pH ~3.5 suppresses silanol activity and ensures consistent ionization.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for basic amines compared to Methanol.
Gradient 0-5 min: 20% B; 5-25 min: 20%→80% BShallow gradient required to resolve the Ethoxy impurity (RT ~1.1 RRT) from Paroxetine.
Flow Rate 1.0 mL/minStandard flow for optimal van Deemter efficiency on 3-5µm particles.
Detection UV @ 295 nmTargets the benzodioxole chromophore; minimizes solvent background.
Column Temp 35°CSlightly elevated temperature improves mass transfer and peak shape.
Self-Validating System Suitability Criteria

To ensure the method is trustworthy for release testing, the following criteria must be met before every sample set:

  • Resolution (Rs): > 2.0 between Paroxetine and Ethoxyparoxetine (Impurity C).

  • Tailing Factor: < 1.5 for the Paroxetine peak (indicates no secondary interactions).

  • Sensitivity: S/N ratio > 10 for the impurity standard at the Reporting Threshold (0.05%).

Process Control & Mitigation Strategies

The most effective way to manage Ethoxyparoxetine is to prevent its formation upstream. The "Quality by Design" (QbD) approach identifies the Grignard Formation and Quenching as Critical Process Parameters (CPPs).

Solvent Exclusion Principle
  • Strict Ethanol Ban: Ethanol must be strictly excluded from the Grignard reaction vessel and the subsequent coupling reactor. Even trace amounts (from cleaning validation failures) can generate sufficient ethoxide to trigger the S

    
    Ar reaction.
    
  • Alternative Solvents: Use Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) for the coupling steps. If an alcohol is required for quenching, use Isopropanol (IPA) or tert-Butanol , as the bulkier alkoxides are significantly less nucleophilic and sterically hindered, virtually eliminating the substitution risk.

Temperature Control
  • Cryogenic Coupling: Conduct the Grignard coupling at -20°C to 0°C . The activation energy for the defluoro-alkoxylation (impurity formation) is higher than that of the desired addition reaction. Lower temperatures kinetically favor the main pathway.

Raw Material Specification
  • Starting Material Screening: Although less common, the starting material 4-bromo-fluorobenzene must be screened for 4-bromo-ethoxybenzene. A limit of NMT 0.10% should be set in the raw material specification.

Regulatory & Compliance Context

Under ICH Q3A(R2) guidelines, Ethoxyparoxetine is classified as a specific identified impurity.

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (for max daily dose ≤ 2g)

  • Qualification Threshold: 0.15%

Toxicological Assessment: While Ethoxyparoxetine is an analogue, the loss of the fluorine atom changes the metabolic profile (fluorine often blocks metabolic oxidation at that position). However, it does not typically possess "structural alerts" for genotoxicity (unlike nitro- or chloro-aniline derivatives). Therefore, it is generally controlled as an ordinary impurity, provided it remains within standard ICH limits.

Analytical Validation Workflow

The following diagram outlines the decision logic for validating the detection of Ethoxyparoxetine during batch release.

Analytical_Workflow Sample Batch Sample (Crude or API) HPLC HPLC Analysis (PFP Column) Sample->HPLC Check_Res Check Resolution (Rs > 2.0?) HPLC->Check_Res Check_Res->HPLC No (Optimize Method) Quantify Quantify Impurity C (vs External Std) Check_Res->Quantify Yes Limit_Check Is Impurity > 0.10%? Quantify->Limit_Check Pass RELEASE BATCH Limit_Check->Pass No Fail REJECT / REPROCESS Limit_Check->Fail Yes RootCause Root Cause Analysis: Check EtOH in Solvent Lines Fail->RootCause

Figure 2: Analytical decision tree for batch release regarding Impurity C.

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 2018. Strasbourg: Council of Europe.

  • BenchChem . Paroxetine Mesylate Synthesis Pathway and Impurities. BenchChem Technical Library.

  • LGC Standards . Paroxetine Impurities: An Overview. LGC Mikromol API of the Month.

  • SynThink Research Chemicals . Paroxetine EP Impurities & USP Related Compounds. SynThink Chemicals.

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.

  • Simson Pharma . Paroxetine Hydrochloride Hemihydrate EP Impurity C Data Sheet.

Sources

Exploratory

Technical Guide: Pharmacological Inertness of the Paroxetine Ethoxy Analog

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists. It focuses on the 4-Ethoxy Analog of Paroxetine (commonly identified as Impurity C or the 4-ethoxyphenyl derivative),...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists. It focuses on the 4-Ethoxy Analog of Paroxetine (commonly identified as Impurity C or the 4-ethoxyphenyl derivative), analyzing its lack of pharmacological potency to elucidate the critical Structure-Activity Relationships (SAR) of the serotonin transporter (SERT).

Mechanisms of Ligand Selectivity & Impurity Profiling in SSRI Development

Executive Summary & Core Directive

The "Ethoxy Analog" defined: In the context of Paroxetine ((-)-trans-4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine), the "Ethoxy Analog" refers to (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine . This compound arises primarily as a process-related impurity (Impurity C) where the metabolic-blocking fluorine atom is substituted by an ethoxy group via nucleophilic aromatic substitution during synthesis in ethanolic media.

The Pharmacological Paradox: While Paroxetine exhibits sub-nanomolar affinity (


 nM) for the Serotonin Transporter (SERT), the Ethoxy Analog is pharmacologically inert  (

nM). This guide deconstructs the molecular and steric reasons for this drastic loss of potency, serving as a critical case study in the spatial constraints of the SERT Subsite C binding pocket.

Molecular Mechanism of Inertness

The pharmacological silence of the Ethoxy Analog is not accidental; it is a direct consequence of violating the steric requirements of the SERT central binding site.

The Binding Site Architecture (ABC Model)

Paroxetine binds to SERT in the central substrate pathway, stabilizing the transporter in an outward-open conformation. The binding mode is defined by three specific subsites:

  • Subsite A (Polar/Ionic): Anchors the piperidine nitrogen (protonated) via a salt bridge with Asp98 .

  • Subsite B (Hydrophobic/Polar): Accommodates the benzodioxol (methylenedioxy) ring. Residues like Tyr176 and Asn177 are critical here.

  • Subsite C (Hydrophobic/Steric): The deep pocket that receives the 4-fluorophenyl ring. This pocket is lined by Ala169, Ile172, and Phe335 .

The "Steric Veto" in Subsite C

The inertness of the Ethoxy Analog provides the negative control that defines the volume of Subsite C.

  • The Fluorine Benchmark: The 4-fluoro substituent on Paroxetine is isosteric with hydrogen but highly electronegative. It fits perfectly into the hydrophobic cleft of Subsite C, interacting via van der Waals forces without perturbing the helix packing.

  • The Ethoxy Clash: The ethoxy group (

    
    ) adds significant bulk (approx. 4-5 Å extension) and rotational freedom compared to the compact fluorine atom (
    
    
    
    Å).
  • Conformational Penalty: To accommodate the ethoxy tail, the transmembrane helices (specifically TM3 and TM8) would need to undergo an energetically unfavorable expansion. Since the transporter cannot expand sufficiently to fit this bulk without destabilizing the high-affinity "outward-open" state, the ligand is rejected.

Pathway Visualization

The following diagram illustrates the comparative binding logic and the steric clash mechanism.

SERT_Binding_Logic Paroxetine Paroxetine (Wild Type) SubsiteA Subsite A (Asp98 Interaction) Paroxetine->SubsiteA Piperidine N+ SubsiteB Subsite B (Benzodioxol Recognition) Paroxetine->SubsiteB Benzodioxol SubsiteC Subsite C (Hydrophobic Pocket) Paroxetine->SubsiteC 4-Fluorophenyl EthoxyAnalog Ethoxy Analog (Impurity C) EthoxyAnalog->SubsiteA EthoxyAnalog->SubsiteB EthoxyAnalog->SubsiteC 4-Ethoxyphenyl BindingEvent Binding Outcome SubsiteC->BindingEvent Perfect Fit (Van der Waals) Inertness Pharmacological Inertness SubsiteC->Inertness Steric Clash (TM3/TM8) Volume Exceeded

Figure 1: Mechanistic logic flow demonstrating why the Ethoxy Analog fails to bind SERT due to Subsite C steric exclusion.

Origin & Synthesis: The "Alkoxy" Impurity Pathway

Understanding where this analog comes from is crucial for process chemistry control. It is rarely synthesized intentionally for therapy but appears as a contaminant.

Formation Mechanism (SnAr)

The 4-fluorophenyl ring is generally stable. However, under specific conditions used in Paroxetine synthesis (strong base + ethanol solvent at high temperatures), the fluorine atom acts as a leaving group in a Nucleophilic Aromatic Substitution (SnAr) reaction.

  • Reagents: Ethanol (Solvent/Nucleophile), Strong Base (e.g., KOH or metal alkoxides used in hydrolysis steps).

  • Precursor: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    -methyl paroxetine or the carbamate intermediate.
    
  • Reaction: The ethoxide ion (

    
    ) attacks the para-position of the fluorophenyl ring, displacing fluoride (
    
    
    
    ).
Synthesis Workflow Diagram

Synthesis_Impurity_Pathway Start 4-Fluorophenyl Intermediate (Paroxetine Precursor) Reaction SnAr Reaction (Nucleophilic Attack) Start->Reaction Substrate Condition Condition: Ethanol Reflux + Strong Base (e.g., KOH/NaOEt) Condition->Reaction EtO- Nucleophile Product 4-Ethoxy Analog (Impurity C) Reaction->Product F- Displacement

Figure 2: Process chemistry pathway leading to the formation of the 4-Ethoxy Analog via Nucleophilic Aromatic Substitution.

Experimental Protocols

To validate the inertness of the Ethoxy Analog, the following self-validating protocols are recommended. These protocols establish the


 differential between the parent drug and the analog.
Protocol A: Membrane Preparation (Rat Cortical Tissue)

Context: High-density expression of SERT makes rat cortex the gold standard for binding assays.

  • Dissection: Rapidly dissect cerebral cortex from male Sprague-Dawley rats on ice.

  • Homogenization: Homogenize tissue (1:10 w/v) in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) using a Teflon-glass homogenizer (10 strokes).

  • Centrifugation: Centrifuge at

    
     for 15 minutes at 4°C.
    
  • Wash: Discard supernatant. Resuspend pellet in buffer and repeat centrifugation to remove endogenous serotonin.

  • Storage: Resuspend final pellet to a protein concentration of 1-2 mg/mL. Use immediately or flash freeze.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine


 of the Ethoxy Analog using 

-Paroxetine as the tracer.

Reagents:

  • Radioligand:

    
    -Paroxetine (Specific Activity ~80 Ci/mmol). Final concentration: 0.2 nM (
    
    
    
    equivalent).
  • Competitor: Ethoxy Analog (dissolved in DMSO). Serial dilutions:

    
     M to 
    
    
    
    M.
  • Non-Specific Control:

    
     Fluoxetine.
    

Workflow:

  • Incubation: In 96-well plates, combine:

    • 
       Membrane Prep.
      
    • 
      
      
      
      
      -Paroxetine.
    • 
       Competitor (Ethoxy Analog) or Vehicle.
      
  • Equilibrium: Incubate for 60 minutes at 25°C . (Equilibrium is critical; paroxetine has slow off-rates).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.

  • Wash: Wash filters

    
     with 3 mL ice-cold buffer.
    
  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation :


  • Expected Result (Paroxetine):

    
     nM.
    
  • Expected Result (Ethoxy Analog):

    
     nM (No displacement curve observed until micromolar range).
    

Comparative Data Summary

The following table summarizes the structural and pharmacological divergence.

FeatureParoxetine (API) Ethoxy Analog (Impurity C)
Structure 4-(4-fluorophenyl)4-(4-ethoxyphenyl)
Molecular Weight 329.37 g/mol 355.43 g/mol
Electronic Nature Electronegative (F), CompactElectron-donating (OEt), Bulky
SERT Affinity (

)
0.08 nM (High Potency)> 1,000 nM (Inert)
Binding Status Outward-Open StabilizerSteric Exclusion (Subsite C)
Origin Target SynthesisProcess Impurity (Ethanolysis)

References

  • Coleman, J. A., & Gouaux, E. (2018). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. eLife. Retrieved from [Link]

  • Slack, R. D., et al. (2019). A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter. ACS Chemical Neuroscience. Retrieved from [Link]

  • Pharmaffiliates. (2023). Paroxetine Hydrochloride Hemihydrate - Impurity C (4-Ethoxy Paroxetine).[1][2][3] Retrieved from [Link]

Sources

Foundational

Desfluoro-Ethoxy Paroxetine: Chemical Characterization &amp; Impurity Profiling

This guide provides an in-depth technical analysis of Desfluoro-Ethoxy Paroxetine , a specific structural analog and process impurity of the antidepressant Paroxetine. Technical Whitepaper | Version 1.0 Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Desfluoro-Ethoxy Paroxetine , a specific structural analog and process impurity of the antidepressant Paroxetine.

Technical Whitepaper | Version 1.0

Executive Summary

Desfluoro-Ethoxy Paroxetine (systematically known as 4-ethoxy paroxetine ) is a critical non-pharmacopeial impurity often encountered during the synthesis of Paroxetine API. Chemically, it is the 4-ethoxy isostere of Paroxetine, where the fluorine atom on the phenyl ring is substituted by an ethoxy group (


).

While some commercial vendors colloquially catalog this compound as "Paroxetine EP Impurity C," researchers must exercise caution: the official European Pharmacopoeia (EP) typically defines Impurity C as the N-benzyl intermediate (N-benzylparoxetine). This guide focuses exclusively on the 4-ethoxy analog , distinguishing it from other related substances through rigorous structural elucidation and origin mapping.

Chemical Identity & Nomenclature

Precise identification is paramount for regulatory compliance (ICH Q3A/B).

PropertySpecification
Common Name Desfluoro-Ethoxy Paroxetine
Systematic Name

-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine
CAS Number (HCl Salt) 1346597-97-4 (racemic/generic link)
CAS Number (Free Base) 606968-04-1
Molecular Formula

Molecular Weight 355.43 g/mol (Free Base) / 391.89 g/mol (HCl Salt)
Chirality (3S, 4R) – Matches Paroxetine stereochemistry
Appearance Off-white to pale beige solid

Origin & Synthesis Pathways

Understanding the genesis of this impurity is the only way to control it. It is rarely a degradation product; rather, it is a Process-Related Impurity arising from contaminated starting materials.

The "Carry-Over" Mechanism

The synthesis of Paroxetine typically begins with 4-fluorobenzaldehyde or 4-fluorostyrene derivatives. The presence of 4-ethoxybenzaldehyde (a common byproduct in the manufacturing of fluorinated aromatics via nucleophilic substitution) in the starting material will carry through the entire synthesis unchanged, resulting in the 4-ethoxy analog.

Synthesis Workflow Visualization

The following diagram illustrates the parallel synthesis pathway where the impurity mimics the API formation.

G SM_Pure Start: 4-Fluorobenzaldehyde (Target Material) Inter_1 Aldol/Condensation Intermediate SM_Pure->Inter_1 Main Reaction SM_Imp Impurity: 4-Ethoxybenzaldehyde (Contaminant) SM_Imp->Inter_1 Parallel Reaction Inter_2 Reduction & Cyclization Inter_1->Inter_2 Reagents: Malonate/Amine API Paroxetine API (Fluorinated) Inter_2->API Deprotection/Salt Formation Impurity Desfluoro-Ethoxy Paroxetine (Ethoxylated) Inter_2->Impurity Co-elution

Caption: Parallel synthesis tracking the carry-over of the ethoxy-substituted starting material into the final API.

Physicochemical Properties

The substitution of the small, electronegative Fluorine atom with a bulkier, lipophilic Ethoxy group significantly alters the physicochemical profile.

PropertyParoxetine (Reference)Desfluoro-Ethoxy ParoxetineImpact on Analysis
LogP (Lipophilicity) ~3.15~3.60 (Predicted)Later Retention Time (RT) in Reverse-Phase HPLC.
pKa (Piperidine N) 9.909.95Minimal shift; similar pH-dependent solubility.
H-Bond Acceptors 45 (Ethoxy oxygen adds 1)Slight change in polar surface area.
Solubility Methanol, DMSOMethanol, DMSO, slightly less soluble in water.Extraction protocols remain similar.

Analytical Characterization Protocols

To validate the identity of Desfluoro-Ethoxy Paroxetine, a multi-modal approach combining NMR, MS, and HPLC is required.[1]

High-Performance Liquid Chromatography (HPLC)

Due to the increased lipophilicity of the ethoxy group compared to fluorine, this impurity typically elutes after the main Paroxetine peak in C18 reverse-phase systems.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Buffer (Ammonium Acetate pH 4.5) : Acetonitrile (60:40).

  • Detection: UV @ 295 nm.

  • Relative Retention Time (RRT): ~1.15 – 1.25 (vs Paroxetine).

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion:

    • Paroxetine:

      
      
      
    • Desfluoro-Ethoxy Paroxetine:

      
       (+26 Da shift).
      
    • Calculation:

      
      .
      
  • Fragmentation: Look for loss of the ethoxy-benzyl fragment.

Nuclear Magnetic Resonance ( -NMR)

This is the definitive confirmation method. The spectrum will lack the


 coupling seen in Paroxetine and display characteristic ethoxy signals.
  • Diagnostic Signals (DMSO-

    
    ): 
    
    • 
       ppm (Triplet, 3H, 
      
      
      
      Hz): Methyl group of ethoxy (
      
      
      ).
    • 
       ppm (Quartet, 2H, 
      
      
      
      Hz): Methylene group of ethoxy (
      
      
      ).
    • Aromatic Region: The para-substitution pattern remains, but the splitting simplifies due to the absence of H-F coupling.

Toxicology & Regulatory Significance

While specific toxicological data for this impurity is limited in public domains, its structural similarity to Paroxetine suggests it may possess SSRI activity. However, the bulkier ethoxy group may alter receptor binding affinity (SAR).

  • Classification: Organic Impurity (ICH Q3A).

  • Control Limit: Must be controlled below 0.15% (or qualified) if it exceeds the identification threshold in commercial batches.

  • Genotoxicity: Unlikely to be mutagenic (no structural alerts like nitro/nitroso groups), but standard in silico assessment (e.g., DEREK, CASE Ultra) is recommended.

References

  • European Pharmacopoeia (Ph. Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 2033. EDQM. (Defines standard Impurity profiles).

  • SynThink Research Chemicals . Paroxetine Hydrochloride Hemihydrate EP Impurity C (4-Ethoxy Paroxetine).[1] (Vendor characterization data confirming structure).

  • BOC Sciences . Rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride Characterization.

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Paroxetine Impurity C

Abstract This application note describes the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Paroxetine Impurity C in paroxetine hydrochloride active pharmaceutical ingredient (API). The method was developed based on a systematic approach and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for routine quality control and stability testing.[1][2][3][4]

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression, anxiety disorders, and other related conditions.[5][6] The control of impurities in the drug substance is a critical aspect of ensuring its safety and efficacy.[6] Paroxetine Impurity C, chemically known as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine hydrochloride, is a potential process-related impurity or degradation product.[7][8] Regulatory bodies like the European Pharmacopoeia (EP) specify limits for such impurities, necessitating the use of a validated analytical method for their accurate quantification.[7][9]

This document provides a comprehensive guide for researchers and drug development professionals on establishing a reliable HPLC method for the detection and quantification of Paroxetine Impurity C. The narrative explains the rationale behind the experimental choices, ensuring technical accuracy and practical applicability.

Method Development Strategy

The primary objective was to develop a stability-indicating HPLC method capable of separating Paroxetine Impurity C from the main paroxetine peak and other potential degradation products. A systematic approach was employed, focusing on the key chromatographic parameters to achieve optimal resolution, peak shape, and sensitivity.

Analyte Physicochemical Properties

Understanding the chemical structures and properties of paroxetine and Impurity C is fundamental to selecting the appropriate chromatographic conditions.

  • Paroxetine: A secondary amine with a fluorophenyl and a benzodioxole moiety. It is a basic compound.

  • Paroxetine Impurity C: A tertiary amine due to the N-benzyl group, making it slightly more hydrophobic and potentially exhibiting different retention behavior compared to paroxetine.[7][8]

Given the non-polar nature of both compounds, reversed-phase HPLC was selected as the most suitable separation mode.

Initial Screening of Chromatographic Conditions

Based on literature review and the physicochemical properties of the analytes, an initial screening of columns and mobile phases was conducted.[5][10][11][12]

  • Column Selection: C18 columns are a common choice for the analysis of paroxetine and its related compounds due to their hydrophobicity and wide availability.[5][10][11] A column with a 5 µm particle size was initially chosen to balance efficiency and backpressure.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.

    • Organic Modifier: Acetonitrile was chosen for its low UV cutoff and good elution strength for these types of compounds.

    • Aqueous Phase: A phosphate buffer was selected to control the pH of the mobile phase. A slightly acidic pH (around 3-5) is generally preferred for the analysis of basic compounds like paroxetine to ensure consistent ionization and good peak shape.

  • Detection Wavelength: Based on the UV spectra of paroxetine, a detection wavelength of 295 nm was selected as it provides good sensitivity for both the API and its impurities, as also suggested in the European Pharmacopoeia monograph.[7]

Method Optimization

The initial screening was followed by a systematic optimization of the chromatographic conditions to achieve the desired separation.

  • Mobile Phase Composition: The ratio of acetonitrile to the aqueous buffer was adjusted to optimize the retention times and resolution between paroxetine and Impurity C. A gradient elution was explored to ensure the elution of any more hydrophobic impurities within a reasonable run time.

  • Flow Rate: A flow rate of 1.0 mL/min was chosen as a starting point, which is typical for a 4.6 mm I.D. column.

  • Column Temperature: The column temperature was maintained at 30°C to ensure reproducible retention times.

Experimental

Materials and Reagents
  • Paroxetine Hydrochloride Reference Standard (CRS) and Paroxetine Impurity C CRS were procured from a reputable supplier.

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 295 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Paroxetine Impurity C CRS in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve about 25 mg of paroxetine hydrochloride API in the mobile phase and dilute to 25 mL to get a concentration of 1 mg/mL.

  • System Suitability Solution: Prepare a solution containing both paroxetine hydrochloride (e.g., 1 mg/mL) and Paroxetine Impurity C (e.g., 1 µg/mL) in the mobile phase.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines.[1][2][3][4][13][14][15]

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.[16][17][18][19] The parameters and their acceptance criteria are listed below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for the Impurity C peak
Theoretical Plates (N) ≥ 2000 for the Impurity C peak
Resolution (Rs) ≥ 2.0 between paroxetine and Impurity C peaks
Relative Standard Deviation (RSD) of Peak Area ≤ 5.0% for six replicate injections of the standard solution
Specificity (Forced Degradation)

Forced degradation studies were performed on the paroxetine hydrochloride API to demonstrate the stability-indicating nature of the method. The sample was stressed under the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were compared with that of the unstressed sample. The method is considered specific if the paroxetine and Impurity C peaks are well-resolved from any degradation products.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of Paroxetine Impurity C at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.99.

Accuracy (Recovery)

The accuracy of the method was determined by spiking a known amount of Paroxetine Impurity C into the paroxetine sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of the impurity was calculated. The acceptance criterion for recovery is typically between 80% and 120%.

Precision
  • Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate samples of paroxetine spiked with Impurity C at the specification limit on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument to assess the intermediate precision.

The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.[18] Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should still be met under these varied conditions.

Visualization of the Workflow

The following diagram illustrates the logical workflow of the HPLC method development and validation process.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) A Define Analytical Target Profile (ATP) B Analyte Characterization (Paroxetine & Impurity C) A->B C Initial Method Screening (Column, Mobile Phase, Detector) B->C D Method Optimization (Gradient, Flow Rate, Temperature) C->D E Finalized HPLC Method D->E F System Suitability Testing E->F Proceed to Validation G Specificity (Forced Degradation) F->G H Linearity G->H I Accuracy (Recovery) H->I J Precision (Repeatability & Intermediate) I->J K LOD & LOQ J->K L Robustness K->L M Validation Report & Implementation L->M

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the determination of Paroxetine Impurity C in paroxetine hydrochloride API. The method has been validated according to ICH guidelines and is suitable for routine use in a quality control laboratory for the analysis of bulk drug and stability samples. The provided protocol offers a comprehensive framework that can be adapted for similar analytical challenges.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. 2023. [Link]

  • Agilent Technologies. Revisions per USP 621. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? 2024. [Link]

  • usp.com. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Patel, P. N., et al. Development and validation of a stability-indicating HPLC method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 2014.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Crawford Scientific. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. 2025. [Link]

  • Contract Pharma. Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? 2024. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R2) Validation of Analytical Procedures. 2024. [Link]

  • ECA Academy. What are system suitability tests (SST) of analytical methods? 2018. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Vijaya Lakshmi, M., et al.
  • World Health Organization. Guidelines on analytical methods validation. [Link]

  • AssayPRISM. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • SciSpace. HPLC Calibration Process Parameters in Terms of System Suitability Test. 2014. [Link]

  • Munigela, N., et al.
  • European Directorate for the Quality of Medicines & HealthCare.
  • Waters Corporation. Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. [Link]

  • Rao, K. H., et al. Reverse Phase High Performance Liquid Chromatographic Method for the Analysis of Paroxetine in Pharmaceutical Dosage Forms. Asian Journal of Research in Chemistry, 2016.
  • Alentris Research Pvt. Ltd. Paroxetine Hydrochloride Hemihydrate EP Impurity C. [Link]

  • John, L., et al. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis, 1999.
  • ChemWhat. Paroxetine EP Impurity C CAS#: 105813-13-6. [Link]

  • Munigela, N., et al.
  • Phenomenex. Paroxetine Hydrochloride Ph. Eur Monograph. 2022. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. EUROPEAN PHARMACOPOEIA 10.5. 2021.
  • European Directorate for the Quality of Medicines & HealthCare. EUROPEAN PHARMACOPOEIA 11.3.
  • ACS Publications. An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form. 2014. [Link]

  • Bentham Open. Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection. 2012. [Link]

  • National Center for Biotechnology Information. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. 2020. [Link]

Sources

Application

Ethoxyparoxetine reference standard for QC analysis

Application Note: Strategic Control of Ethoxyparoxetine (Paroxetine EP Impurity C) in QC Analysis Executive Summary In the high-stakes landscape of SSRI manufacturing, purity is not merely a compliance metric—it is a saf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Control of Ethoxyparoxetine (Paroxetine EP Impurity C) in QC Analysis

Executive Summary

In the high-stakes landscape of SSRI manufacturing, purity is not merely a compliance metric—it is a safety imperative. Ethoxyparoxetine (specifically identified as Paroxetine EP Impurity C or the 4-ethoxyphenyl analog) represents a critical "structural mimic" impurity. Because it possesses physicochemical properties nearly identical to the Active Pharmaceutical Ingredient (API), Paroxetine, it challenges standard chromatographic separation and requires rigorous control strategies.

This guide moves beyond basic pharmacopeial definitions to provide a field-validated workflow for handling the Ethoxyparoxetine Reference Standard (RS), establishing its Relative Response Factor (RRF), and executing a self-validating Quality Control (QC) protocol compliant with ICH Q3A(R2) guidelines.

The Target: Chemical Identity & Origin

To control an impurity, one must understand its genesis. Ethoxyparoxetine is not typically a degradation product derived from storage instability; rather, it is often a process-related impurity arising from the starting materials.

  • Common Name: Ethoxyparoxetine (Paroxetine EP Impurity C)

  • Chemical Name: (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine.[1][2][3][4][5][6]

  • CAS Number: 1395408-54-4 (HCl salt) / 606968-04-1 (Free base).[4]

  • Origin Mechanism: This impurity typically arises during the Grignard reaction phase of synthesis if the starting material 4-fluoro-bromobenzene is contaminated with 4-ethoxy-bromobenzene. The resulting impurity carries through the synthesis, mimicking Paroxetine in solubility and pKa.

Structural Variance:

  • Paroxetine: Contains a 4-Fluorophenyl group.[1][2][4][7]

  • Ethoxyparoxetine: Contains a 4-Ethoxyphenyl group.[1][2][3][4][5][6]

Critical Insight: The substitution of Fluorine with an Ethoxy group increases the molecule's lipophilicity. Consequently, Ethoxyparoxetine typically elutes after Paroxetine in Reverse-Phase HPLC (RP-HPLC) on C18 columns.

Reference Standard Handling & Integrity

The accuracy of your quantitative data is capped by the integrity of your Reference Standard. Ethoxyparoxetine RS is often supplied as a hydrochloride salt, which can be hygroscopic.

Protocol: Storage and Stock Preparation
  • Arrival & Inspection: Upon receipt, verify the Certificate of Analysis (CoA) for the "As Is" purity and the Water Content (KF).

  • Storage: Store at 2°C to 8°C in a desiccator. Protect from light.[8]

  • Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation, which degrades the solid-state stability.

  • Stock Solution Construction:

    • Solvent: Methanol (HPLC Grade).

    • Concentration: Prepare a master stock at 0.5 mg/mL .

    • Sonication: Sonicate for 5 minutes. Ensure no particulate matter remains.

    • Stability: Stable for 7 days at 2-8°C. Do not freeze.

Analytical Protocol: High-Resolution Impurity Profiling

Standard pharmacopeial methods (USP/EP) often struggle to resolve the "critical pair" (Paroxetine and its immediate eluting analogs) if the column age or mobile phase pH drifts. The following protocol utilizes a Core-Shell (Fused-Core) column technology to maximize resolution without the backpressure of UHPLC.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Core-Shell, 150 x 4.6 mm, 2.7 µm (e.g., Kinetex or Cortecs)Core-shell particles provide higher peak capacity than fully porous 5µm columns, essential for separating structural mimics.
Mobile Phase A Buffer: 0.05M Ammonium Acetate, pH 4.5 (adj. w/ Acetic Acid)Acidic pH suppresses silanol activity, reducing tailing for the amine group in Paroxetine.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for this separation.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 40°CElevated temperature improves mass transfer and reduces peak width.
Detection UV at 295 nmSpecific to the benzodioxole moiety; minimizes interference from non-aromatic solvents.
Injection Vol 10 µL--
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial Hold
5.08515Isocratic
25.04060Linear Gradient
30.04060Wash
30.18515Re-equilibration
35.08515End

Relative Response Factor (RRF) Determination

You cannot assume the UV response of Ethoxyparoxetine is identical to Paroxetine. The ethoxy-for-fluorine substitution alters the molar absorptivity (


) slightly. For accurate quantitation (w/w%), you must determine or apply the RRF.

The Formula:



Determination Protocol:
  • Linearity Solutions: Prepare 5 concentrations of Paroxetine RS (e.g., 0.5 to 10 µg/mL) and 5 concentrations of Ethoxyparoxetine RS (same range).

  • Analysis: Inject each solution in triplicate.

  • Calculation: Plot Concentration (x) vs. Area (y). Calculate the slope for both.

  • Result: Typically, the RRF for Ethoxyparoxetine at 295 nm is 0.9 – 1.1 .

    • Note: If RRF is between 0.8 and 1.2, some labs default to 1.0 (uncorrected), but for strict ICH Q3A compliance, the calculated factor should be applied if it deviates by >10%.

Workflow Visualization

The following diagram illustrates the logical flow for identifying and qualifying the impurity in a sample batch.

ImpurityWorkflow Input Raw API Batch Prep Sample Preparation (1.0 mg/mL in Diluent) Input->Prep Analysis HPLC Analysis (Gradient Method) Prep->Analysis Check Peak Detection (RRT ~ 1.1 - 1.2) Analysis->Check Ident Identification Compare RT with Ethoxyparoxetine RS Check->Ident Peak Found Pass Batch RELEASE Check->Pass No Peak Quant Quantification Calc: (Area_Imp / Area_Std) * RRF Ident->Quant Limit Compliance Check ICH Q3A Limit (<0.15%) Quant->Limit Limit->Pass Within Limits Fail Batch REJECT / OOS Investigation Limit->Fail Exceeds Limits

Caption: Logic flow for the detection, identification, and compliance decisioning regarding Ethoxyparoxetine.

Synthesis & Origin Logic

Understanding why the impurity is present aids in root cause analysis (RCA) during Out-of-Specification (OOS) investigations.

SynthesisOrigin Start Starting Material: 4-Fluoro-bromobenzene Reaction Grignard Reaction (+ Piperidine precursor) Start->Reaction Major Path Contam Contaminant: 4-Ethoxy-bromobenzene Contam->Reaction Trace Path Product Paroxetine API (Fluorinated) Reaction->Product 99%+ Impurity Ethoxyparoxetine (Impurity C) Reaction->Impurity <0.1%

Caption: Mechanistic origin of Ethoxyparoxetine via starting material contamination.

System Suitability Criteria (Self-Validating Protocol)

To ensure your data is trustworthy, the system must demonstrate competence before the sample is analyzed.

  • Resolution Solution: Prepare a mix containing Paroxetine (0.5 mg/mL) and Ethoxyparoxetine (0.005 mg/mL) .

  • Criterion 1 (Sensitivity): The S/N ratio for the Ethoxyparoxetine peak must be > 10 .

  • Criterion 2 (Selectivity): The Resolution (

    
    ) between Paroxetine and Ethoxyparoxetine must be > 1.5 .
    
    • Troubleshooting: If

      
      , decrease the slope of the gradient between 25-30 minutes or lower the % Organic modifier in Mobile Phase A.
      

References

  • European Pharmacopoeia (Ph.[9] Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 2018. Strasbourg, France: EDQM. Available at: [Link]

  • International Council for Harmonisation (ICH) . ICH Q3A(R2): Impurities in New Drug Substances. Geneva, Switzerland: ICH, 2006. Available at: [Link]

Sources

Method

Separation of paroxetine and ethoxyparoxetine on C18 column

Application Note: High-Resolution Separation of Paroxetine and Ethoxyparoxetine (Impurity C) on C18 Columns Executive Summary This application note details the chromatographic separation of Paroxetine (an SSRI) from its...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Separation of Paroxetine and Ethoxyparoxetine (Impurity C) on C18 Columns

Executive Summary

This application note details the chromatographic separation of Paroxetine (an SSRI) from its specific lipophilic impurity, Ethoxyparoxetine (Pharmacopeial Impurity C), using a C18 reversed-phase column.

The separation of these two compounds presents a classic chromatographic challenge:

  • Structural Similarity: Ethoxyparoxetine differs from Paroxetine only by the substitution of a fluorine atom with an ethoxy group, altering hydrophobicity.

  • Peak Tailing: Paroxetine contains a secondary amine (pKa ~9.9), making it highly prone to interaction with residual silanols on the silica support, leading to peak tailing that can mask adjacent impurities.

This guide provides a robust, self-validating protocol utilizing an acidic mobile phase with amine modifiers to ensure sharp peak shapes and a resolution (


) > 2.0.

Scientific Background & Mechanism

The Analytes
  • Paroxetine: A fluorophenyl piperidine derivative.[1][2] It is a basic drug that exists as a cation at physiological and acidic pH.

  • Ethoxyparoxetine (Impurity C): Chemical name: (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine.[1][2][3]

    • Origin: Often arises during synthesis or degradation (solvolysis) in the presence of ethanol.

    • Chromatographic Behavior: The replacement of the small, electron-withdrawing Fluorine atom with a larger, lipophilic Ethoxy (

      
      ) group significantly increases the molecule's retention on C18 columns.
      
Separation Mechanism on C18

The separation relies on hydrophobic interaction chromatography . The C18 alkyl chains interact more strongly with the ethoxy group of the impurity than the fluoro group of the API.

The Silanol Problem: At neutral pH, residual silanols (


) on the column surface deprotonate to 

. The positively charged amine on Paroxetine binds ionically to these sites, causing severe tailing.
  • Solution: We employ a low pH (3.0) buffer to protonate silanols (rendering them neutral) and add Triethylamine (TEA) as a sacrificial base to block any remaining active sites.

SeparationMechanism cluster_column C18 Stationary Phase Surface C18 C18 Ligands (Hydrophobic Interaction) Parox Paroxetine (API) (Less Lipophilic) C18->Parox Moderate Retention Ethoxy Ethoxyparoxetine (More Lipophilic) C18->Ethoxy Strong Retention (Elutes Later) Silanol Residual Silanols (Ionic Interaction sites) Silanol->Parox Causes Tailing (BLOCKED) TEA Triethylamine (TEA) (Silanol Blocker) TEA->Silanol Blocks Active Sites Buffer Acidic Buffer (pH 3.0) (Protonates Silanols) Buffer->Silanol Suppresses Ionization

Figure 1: Mechanistic view of the separation. TEA and Acidic Buffer are critical to preventing Paroxetine from sticking to Silanols, while the C18 ligands separate the API from the Ethoxy impurity based on hydrophobicity.

Experimental Protocol

Equipment & Reagents
  • Instrument: HPLC or UHPLC system with UV-Vis or PDA detector.

  • Column: End-capped C18 (L1 packing).

    • Recommended: 150 mm × 4.6 mm, 3.5 µm or 5 µm (e.g., Inertsil ODS-3, XBridge C18, or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade).[4][5]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Triethylamine (TEA).

    • Phosphoric Acid (

      
      , 85%).
      
    • Water (Milli-Q/HPLC Grade).

Mobile Phase Preparation

The inclusion of TEA is critical. Do not skip this step.

  • Buffer Solution (pH 3.0):

    • Dissolve 6.8 g of

      
       in 900 mL of water.
      
    • Add 5.0 mL of Triethylamine (TEA).

    • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.

    • Dilute to 1000 mL with water and filter (0.45 µm).

  • Mobile Phase A: 100% Buffer Solution.

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions

This method uses a gradient to ensure the strongly retained Ethoxyparoxetine elutes as a sharp peak.

ParameterSetting
Flow Rate 1.0 mL/min (Standard HPLC)
Column Temp 30°C or 40°C (Control is essential for reproducibility)
Detection UV @ 295 nm (Specific) or 210 nm (Sensitive)
Injection Vol 10 - 20 µL
Run Time 25 Minutes

Gradient Table:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.0 80 20 Injection
15.0 40 60 Elution of Ethoxyparoxetine
18.0 40 60 Wash
18.1 80 20 Re-equilibration

| 25.0 | 80 | 20 | End of Run |

Method Validation & System Suitability

To ensure the trustworthiness of your data, every run must include a System Suitability Test (SST).

Critical Quality Attributes (CQAs)
  • Resolution (

    
    ):  Must be > 2.0 between Paroxetine and Ethoxyparoxetine.
    
  • Tailing Factor (

    
    ):  Paroxetine peak must have 
    
    
    
    . If
    
    
    , the column is likely active (silanols exposed) or the mobile phase pH/TEA concentration is incorrect.
  • Retention Time (

    
    ): 
    
    • Paroxetine: ~6-8 minutes.[6]

    • Ethoxyparoxetine: ~12-14 minutes (Relative Retention Time ~1.8 - 2.0).

Workflow Diagram

Workflow Start Start Analysis Prep Sample Preparation (Diluent: 50:50 Buffer:ACN) Start->Prep Inj_SST Inject System Suitability (Mix of Parox + Ethoxy-Parox) Prep->Inj_SST Check_Tailing Check Paroxetine Tailing (Is T < 1.5?) Inj_SST->Check_Tailing Check_Res Check Resolution (Is Rs > 2.0?) Check_Tailing->Check_Res Yes Fail_Action TROUBLESHOOT: 1. Fresh Mobile Phase 2. Check pH 3. Replace Column Check_Tailing->Fail_Action No Check_Res->Fail_Action No Run_Samples Run Unknown Samples Check_Res->Run_Samples Yes Calc Calculate Impurity % (Area Normalization) Run_Samples->Calc

Figure 2: Operational workflow for ensuring data integrity during impurity profiling.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Paroxetine Tailing > 2.0 Silanol interaction; pH too high; Old column.Ensure pH is 3.0. Add fresh TEA. Replace column with "Base Deactivated" (BDS) C18.
Poor Resolution (

)
Gradient too steep; Organic % too high at start.Lower initial %B to 15%. Decrease gradient slope.
Ghost Peaks Contaminated Mobile Phase or Carryover.Paroxetine is sticky. Use a needle wash of 50:50 Methanol:Water + 0.1% Phosphoric Acid.
Retention Drift Temperature fluctuation or TEA evaporation.Use a column oven (essential). Cap mobile phase bottles tightly.

References

  • USP Monograph: Paroxetine Hydrochloride.[4][7] United States Pharmacopeia (USP-NF). (Defines standard impurity limits and chromatographic parameters).

  • Impurity Identity: Paroxetine HCl Hemihydrate Impurity C (Ethoxyparoxetine). ChemicalBook. (Structural confirmation of the ethoxy-analog).

  • Methodology: Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Chromatography Online. (Discusses pH and column selection for Paroxetine separation).

  • Peak Tailing Mitigation: Quantitation of Paroxetine in Human Plasma by LC-MS/MS. Longdom Publishing. (Highlights the necessity of buffering to prevent tailing).

Sources

Application

Precision Sample Preparation for Paroxetine Impurity Profiling

Application Note & Protocol Guide Executive Summary: The Impurity Landscape Paroxetine Hydrochloride, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), presents a complex impurity profile derived from it...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary: The Impurity Landscape

Paroxetine Hydrochloride, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), presents a complex impurity profile derived from its piperidine core and benzodioxole moiety. Unlike simple organic molecules, Paroxetine is susceptible to specific degradation pathways—notably ether cleavage (hydrolysis) and N-methylation (excipient interaction)—that require rigorous sample preparation to detect accurately.

This guide moves beyond standard pharmacopeial recipes to address the causality of impurity formation during sample handling. It focuses on the critical distinction between process impurities (e.g., Desfluoro Paroxetine) and degradation products (e.g., N-methyl Paroxetine formed via excipient incompatibility), ensuring your data reflects the true quality of the drug product, not artifacts of the preparation process.

Critical Impurity Classification

The following table synthesizes USP and EP impurity classifications with their structural origins.

Impurity NameUSP ClassificationChemical IdentityOrigin
Paroxetine Alcohol Related Compound C(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanolDegradation (Hydrolysis of ether linkage)
Desfluoro Paroxetine Related Compound D(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidineProcess (Defluorination during reduction)
Tetrahydropyridine Related Compound E4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridineProcess/Stress (Elimination)
N-Methyl Paroxetine Related Compound F(3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidineDegradation (Reaction with formaldehyde from excipients like PEG)
Biphenyl Analog Related Compound G(3SR,4RS)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4'-fluorobiphenyl-4-yl)piperidineProcess (Suzuki coupling side reaction)

Core Directive: Sample Preparation Strategy

The "Ghost Impurity" Risk (Expert Insight)

A common pitfall in Paroxetine analysis is the artificial generation of Impurity F (N-methyl paroxetine) during sample preparation or storage.

  • Mechanism: Polyethylene Glycol (PEG) and other excipients can generate trace formaldehyde under oxidative stress or heat. This formaldehyde reacts with the secondary amine of Paroxetine (Eschweiler–Clarke reaction) to form the N-methyl impurity.

  • Protocol Adjustment: Avoid using PEG-based solvents in sample diluents. Ensure sonication baths do not exceed 30°C to prevent accelerating this reaction in the dissolved state.

Solvent Selection Logic

The choice of diluent is a trade-off between solubility and chromatographic peak shape.

  • Diluent A (Standard): Buffer (pH 4.5) : Acetonitrile (60:40).

    • Why: Matches the mobile phase, prevents peak distortion of early eluting impurities (like Impurity C).

  • Diluent B (High Solubility): Methanol.

    • Why: High solubility for tablet extraction.

    • Risk: Methanol can induce radical reactions or interact with specific excipients. Use only for initial extraction, then dilute with Buffer.

Experimental Protocols

Protocol A: Standard Tablet Extraction (Assay & Impurities)

Objective: Quantitative extraction of Paroxetine and impurities from immediate-release tablets.

Reagents:

  • Diluent: 0.05 M Ammonium Acetate (pH 4.5) : Acetonitrile (60:40).

  • Filters: 0.45 µm Nylon (Hydrophilic, low adsorption for basic amines).

Workflow:

  • Grinding: Weigh and finely powder 20 tablets.

  • Weighing: Transfer powder equivalent to 50 mg Paroxetine into a 100 mL volumetric flask.

  • Solvation: Add 70 mL of Diluent .

  • Sonication: Sonicate for 20 minutes .

    • Critical Control: Monitor bath temperature. If T > 30°C, add ice. Heat promotes degradation.

  • Stirring: Stir magnetically for 15 minutes to ensure desorption from insoluble excipients.

  • Makeup: Dilute to volume with Diluent. Mix well.

  • Filtration: Filter through 0.45 µm Nylon syringe filter. Discard the first 3 mL of filtrate (saturates filter binding sites).

Protocol B: Forced Degradation (Stress Testing)

Objective: Validate method specificity by generating degradation products (Impurity C, E, F).

Stress ConditionReagent / ConditionDurationExpected Degradation
Acid Hydrolysis 0.1 N HCl, 80°C4 - 24 HoursCleavage of ether linkage

Impurity C
Base Hydrolysis 0.1 N NaOH, 80°C4 - 24 HoursGenerally stable; minor hydrolysis
Oxidation 3% H₂O₂, Ambient (25°C)2 - 48 HoursN-oxide formation; potential ring oxidation
Thermal 80°C (Solid State)7 DaysImpurity F (if formulated with PEG/Iron Oxide)

Neutralization Step:

  • For Acid/Base samples, cool to room temperature and neutralize with equivalent strength Base/Acid before dilution to prevent column damage.

Visualization of Workflows

Tablet Extraction & Decision Logic

This diagram illustrates the extraction process and the critical decision points for solvent selection to avoid artifacts.

Paroxetine_Extraction Start Start: Tablet Composite Grind Grind to Fine Powder Start->Grind Weigh Weigh Equivalent (50 mg API) Grind->Weigh Solvent_Choice Select Extraction Solvent Weigh->Solvent_Choice Path_Std Standard Analysis (Diluent: Buffer/ACN) Solvent_Choice->Path_Std Preferred Path_HighConc High Conc. / Low Solubility (Methanol) Solvent_Choice->Path_HighConc Alternative Sonicate Sonicate (20 min, <30°C) Path_Std->Sonicate Warning Warning: Methanol may promote radical artifacts Path_HighConc->Warning Stir Stir (15 min) Sonicate->Stir Dilute Dilute to Volume Stir->Dilute Filter Filter (0.45 µm Nylon) Dilute->Filter HPLC HPLC Injection Filter->HPLC Warning->Sonicate

Caption: Optimized extraction workflow prioritizing artifact suppression via temperature control and solvent selection.

Impurity Formation Pathways

Understanding where impurities originate allows for better troubleshooting during sample prep.

Impurity_Pathways API Paroxetine HCl (API) ImpC Impurity C (Alcohol) API->ImpC Ether Cleavage ImpF Impurity F (N-Methyl) API->ImpF N-Methylation ImpD Impurity D (Desfluoro) Acid Acidic Hydrolysis (HCl, Stomach Acid) Acid->ImpC Excipient Excipient Interaction (PEG + Formaldehyde) Excipient->ImpF Process Synthesis (Reduction Step) Process->API Main Route Process->ImpD Defluorination

Caption: Mechanistic origins of key impurities. Impurity F is critical during formulation/stability testing.

Troubleshooting & Validation

Filter Compatibility
  • Observation: Low recovery of Paroxetine in standard solution.

  • Cause: Adsorption of the secondary amine to the filter membrane.

  • Solution:

    • Recommended: Nylon (Hydrophilic, generally compatible).[1][2]

    • Alternative: PVDF (Polyvinylidene fluoride).[2][3] Note: PVDF is hydrophobic; ensure compatibility with your specific diluent ratio.

    • Validation: Compare filtered vs. centrifuged (unfiltered) standard response. Acceptance criteria: 98.0% - 102.0%.

Peak Tailing
  • Observation: Asymmetry > 2.0 for the Paroxetine peak.

  • Cause: Secondary silanol interactions on the column or pH mismatch in the sample solvent.

  • Solution: Ensure the sample diluent pH matches the mobile phase pH (typically pH 4.5 or 5.5). Use a column with high carbon load or end-capping (e.g., L13 packing).

References

  • United States Pharmacopeia (USP). Paroxetine Hydrochloride Monograph: Organic Impurities. USP-NF. Link (Note: Link directs to USP-NF login/landing).

  • European Pharmacopoeia (EP). Paroxetine Hydrochloride Hemihydrate.[4] 10th Edition. Link

  • Hroboňová, K., et al. (2020).[5] A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs. Pharmaceutics, 12(1), 39.

  • Munigela, N., et al. (2008).[6] Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662.[6]

  • BenchChem. Paroxetine Mesylate Synthesis Pathway and Impurities.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Ethoxyparoxetine in Paroxetine Synthesis

[1] Topic: Prevention and Remediation of Ethoxyparoxetine (Desfluoro-4-ethoxy Impurity) Audience: Process Chemists, Analytical Scientists, and Drug Development Leads Document ID: PAR-IMP-004-ETH Version: 2.1 (Current)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Prevention and Remediation of Ethoxyparoxetine (Desfluoro-4-ethoxy Impurity) Audience: Process Chemists, Analytical Scientists, and Drug Development Leads Document ID: PAR-IMP-004-ETH Version: 2.1 (Current)[1][2]

Executive Summary

In the synthesis of Paroxetine Hydrochloride Hemihydrate, the formation of Ethoxyparoxetine (Impurity C in EP/BP) is a critical quality attribute (CQA) failure mode. This impurity arises from a specific side reaction where the fluorine atom on the p-fluorophenyl ring is displaced by an ethoxy group via Nucleophilic Aromatic Substitution (


).[1]

This guide provides a root-cause analysis, preventive solvent/base strategies, and a remediation protocol for batches already compromised by this impurity.[1][2]

Module 1: Root Cause Analysis & Mechanism

Q1: What exactly is "Ethoxyparoxetine" and how is it formed?

A: Ethoxyparoxetine is the desfluoro-4-ethoxy analog of Paroxetine.[1][2]

  • Chemical Name: (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine.[1][2][3][4]

  • CAS Number: 1395408-54-4 (Free Base).[1][2][3]

  • Mechanism: It forms via Nucleophilic Aromatic Substitution (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ) .[1] When the paroxetine intermediate (containing the 4-fluorophenyl group) is exposed to ethoxide ions  (
    
    
    
    ) at elevated temperatures, the strong nucleophile (
    
    
    ) attacks the para-position of the phenyl ring, displacing the fluoride ion (
    
    
    ).[1]

Key Risk Factor: This reaction is most prevalent when Ethanol is used as a solvent in the presence of strong bases (e.g., Sodium Hydroxide, Potassium Hydroxide, or Sodium Ethoxide), generating the ethoxide nucleophile in situ.[2]

Q2: At which process step does this impurity typically occur?

A: It can occur at two distinct stages:

  • Grignard/Coupling Stage: If ethanol is used during the workup or quenching of the 4-(4-fluorophenyl)piperidine intermediate.[1][2]

  • Final Salt Formation/Recrystallization: If Paroxetine Free Base is dissolved in ethanol with heating, particularly if residual base is present. Even weak basicity can drive the equilibrium toward ethoxide formation at reflux temperatures (

    
    ).
    
Visualization: Impurity Formation Pathway

The following diagram illustrates the competitive pathway between the desired product stabilization and the impurity formation.

G Start Paroxetine Intermediate (4-Fluorophenyl core) Ethanol Solvent: Ethanol (High Temp / Basic pH) Start->Ethanol Dissolution Product Paroxetine HCl (Target API) Start->Product HCl / IPA (Correct Process) Impurity Ethoxyparoxetine (Impurity C) (F replaced by OEt) Start->Impurity SNAr Attack by EtO- Ethoxide Active Nucleophile: Ethoxide Ion (EtO-) Ethanol->Ethoxide Deprotonation Ethoxide->Impurity

Figure 1: Mechanism of Ethoxyparoxetine formation via competitive nucleophilic attack.

Module 2: Prevention Strategies (Solvent & Reagent Selection)

Q3: Can I simply lower the temperature to prevent this?

A: Lowering temperature reduces the rate of ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


, but it is not a complete fix if the solvent system is fundamentally flawed.
  • Data Insight: At ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (Ethanol reflux), the rate of defluorination is significant over 4+ hours. At 
    
    
    
    , the rate drops, but extended processing times can still accumulate the impurity.
  • Recommendation: Temperature control is a secondary defense.[1] The primary defense is removing the nucleophile (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ).[1]
    
Q4: What solvent system should I use instead of Ethanol?

A: Replace Ethanol with Isopropanol (IPA) or Toluene for the relevant steps.

  • Isopropanol (IPA): The isopropoxide ion is sterically bulkier and significantly less nucleophilic than ethoxide, making the

    
     reaction kinetically unfavorable.
    
  • Toluene: A non-protic solvent that completely eliminates the possibility of alkoxide formation from the solvent itself.

Solvent Comparison Table:

Solvent SystemRisk LevelMechanism of FailureRecommended Action
Ethanol / NaOH CRITICAL Generates ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

; rapid defluorination.[1]
PROHIBITED
Ethanol / HCl Moderate Acid suppresses ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

, but local hot spots can trigger reaction.[1]
Avoid if possible
Isopropanol (IPA) Low Steric hindrance prevents ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

displacement.[1]
Preferred Alternative
Toluene Zero No alkoxide source present.[2]Best for Intermediates
Q5: If I must use Ethanol (e.g., for solubility), how do I protect the batch?

A: You must strictly control the pH.[2]

  • Acidify First: Ensure the mixture is acidic (pH < 4) before heating. The protonation of the piperidine nitrogen and the absence of free base prevents ethoxide generation.[1]

  • Avoid Metal Alkoxides: Never use Sodium Ethoxide (NaOEt) in any step involving the fluorophenyl ring.[2] Use Potassium Carbonate (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    )  or Triethylamine (
    
    
    
    )
    if a base is required, as these do not generate strong nucleophilic alkoxides.

Module 3: Troubleshooting & Remediation

Q6: My HPLC shows 0.5% Ethoxyparoxetine. Can I purify this out?

A: Conventional recrystallization is often ineffective because Ethoxyparoxetine co-crystallizes with Paroxetine due to structural similarity.[1]

  • The "Rescue" Protocol (Ether Cleavage): According to process patents (US 6,930,186), you can chemically convert the ethoxy impurity into a phenol, which has vastly different solubility properties.[2]

Step-by-Step Rescue Protocol:

  • Dissolution: Dissolve the contaminated crude base in Dichloromethane (DCM) .[2]

  • Reagent Addition: Add a Lewis acid such as Boron Tribromide (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    )  or treat with HBr/Acetic Acid . Note: This is risky as it may also cleave the benzodioxole ring if uncontrolled.[1]
    
    • Safer Alternative: Use an Aluminum Chloride (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      ) / Thiol system if available, which is more selective for alkyl ethers.
      
  • Conversion: The reagent cleaves the ethyl group, converting Ethoxyparoxetine ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    4-Hydroxy-Paroxetine (Phenol analog) .[1]
    
  • Wash: Wash the organic layer with 10% NaOH . The Phenol analog becomes a water-soluble phenolate salt and partitions into the aqueous layer.[1][2]

  • Isolation: The Paroxetine base remains in the DCM layer, now purified.

Q7: How do I validate that the impurity is gone?

A: Use the following HPLC parameters (USP/EP method adaptation):

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: Acetonitrile : Buffer (60:40).[2]

    • Buffer: 0.05M Ammonium Acetate, pH 4.5.[2]

  • Detection: UV @ 295 nm.[1]

  • RRT (Relative Retention Time):

    • Paroxetine: 1.00

    • Ethoxyparoxetine: ~1.15 - 1.20 (Elutes after Paroxetine due to increased lipophilicity).[1][2]

Module 4: Process Decision Tree

Use this flowchart to determine the safety of your current workflow.

DecisionTree Start Start: Synthesis Planning SolventCheck Is Ethanol used as solvent? Start->SolventCheck BaseCheck Is a strong base present? (NaOH, KOH, NaOEt) SolventCheck->BaseCheck Yes Safe Process Low Risk Proceed SolventCheck->Safe No (Using Toluene/IPA) TempCheck Is Temperature > 50°C? BaseCheck->TempCheck Yes BaseCheck->Safe No (Acidic/Neutral) TempCheck->Safe No Risk HIGH RISK of Ethoxyparoxetine TempCheck->Risk Yes Mitigate Action: Swap Solvent to IPA or Acidify before heating Risk->Mitigate

Figure 2: Decision logic for assessing impurity risk in manufacturing.

References

  • US Patent 6,930,186 . Process for the preparation of paroxetine substantially free of alkoxy impurities. Niddam-Hildesheim, V., et al. (2005).[1][2] Teva Pharmaceutical Industries Ltd.[2]

    • [2]

  • European Pharmacopoeia (Ph.[2] Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph. Impurity C (Ethoxyparoxetine).[2]

    • [2]

  • SynThink Research Chemicals.

  • Anax Laboratories. Ethoxyparoxetine (CAS 1346597-97-4)

Sources

Optimization

Technical Support Center: Optimizing Paroxetine Defluorination in Ethanol-Based Systems

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Effects on C-F Bond Cleavage in Paroxetine Executive Summary Welcome to the technical support hub for Paroxetine (PXT) degra...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Effects on C-F Bond Cleavage in Paroxetine

Executive Summary

Welcome to the technical support hub for Paroxetine (PXT) degradation studies. If you are observing inconsistent defluorination rates, stalled kinetics, or unexpected transformation products while using ethanol as a co-solvent or carrier, this guide addresses the physicochemical interference mechanisms at play.

The Core Conflict: Paroxetine requires organic solvents for solubility (LogP ~3.37), yet ethanol acts as a potent scavenger of the very radical species (


) required to cleave the high-energy C-F bond (~485 kJ/mol). This guide helps you balance solubility with reactivity.

Module 1: The Scavenging Effect (Troubleshooting Low Rates)

User Issue:

"My paroxetine degradation rate (


) drops significantly when I increase the ethanol concentration in my photoreactor, even though the system is clear/soluble."
Technical Diagnosis:

You are experiencing Radical Scavenging Competition . In Advanced Oxidation Processes (AOPs) like UV/TiO


 or Photo-Fenton, the primary mechanism for defluorination is the attack of non-selective hydroxyl radicals (

) on the fluorophenyl ring. Ethanol reacts with

at a rate comparable to Paroxetine, effectively "shielding" the drug from degradation.

Kinetic Competition Data:

SpeciesReaction with

(

,

)
Role in Reactor
Paroxetine

(Diffusion controlled)
Target Contaminant
Ethanol

Solvent / Scavenger
Chloride (

)

(pH dependent)
Matrix Interference

Note: While PXT reacts faster, the concentration of ethanol (often mM to M range) usually dwarfs the concentration of PXT (


 range), shifting the probability of collision heavily toward ethanol.
Visualizing the Interference

ScavengingMechanism Source Radical Source (UV/Catalyst) OH •OH Radicals Source->OH Generation Ethanol Ethanol (Solvent) OH->Ethanol Scavenging (k ~ 1.9E9) PXT Paroxetine (Target) OH->PXT Defluorination (k ~ 1E10) Byproducts Acetaldehyde/ Acetate Ethanol->Byproducts Oxidation Defluoro Defluorinated Intermediates (TP-208) PXT->Defluoro C-F Cleavage

Figure 1: Kinetic competition pathway. The solid red arrow indicates the dominant pathway when Ethanol concentration is orders of magnitude higher than Paroxetine.

Module 2: Transformation Products & Defluorination Verification

User Issue:

"I see Paroxetine disappearing via HPLC, but I am not detecting free Fluoride (


) ions. Is defluorination occurring?"
Technical Diagnosis:

Ethanol may be altering the reaction pathway. Instead of mineralization (complete breakdown to


, 

, and

), the system may be stalling at Transformation Products (TPs) .

In the presence of ethanol, the oxidative environment is milder. The


 radicals may hydroxylate the benzodioxol ring (easier target) rather than the fluorophenyl ring, or ethanol radicals (

) may react with PXT intermediates.
Critical Check: The "TP-208" Indicator

If defluorination is occurring via substitution (hydrolytic defluorination), you should look for specific intermediates.

Transformation Productm/z (

)
Structural ChangeDefluorination Status
Paroxetine (Parent) 330.149-N/A
TP-210 210.128Loss of benzodioxol moietyNo (F retained)
TP-208 208.133-F replaced by -OHYes (Confirmed)
TP-226 226.123Hydroxylation of F-ringNo (F retained)

Protocol for Verification:

  • Run LC-HRMS: Search specifically for m/z 208.133.

  • Ion Chromatography (IC): Measure free

    
     in the supernatant.
    
    • Rule of Thumb: If PXT removal is >90% but

      
       yield is <10%, the C-F bond is intact in intermediates like TP-210 or TP-226.
      

Module 3: Optimization & Solvent Replacement

User Issue:

"I cannot dissolve Paroxetine in pure water for my stock solution. What is the alternative to Ethanol?"

Solution: The "Minimal Scavenging" Protocol

To maintain solubility without killing your reaction kinetics, follow this hierarchy of solvent selection.

Recommended Workflow

SolventSelection Start Start: Stock Solution Prep SolubilityCheck Is PXT conc > 10 mg/L? Start->SolubilityCheck High Use Acetonitrile (ACN) (Lower scavenging than EtOH) SolubilityCheck->High Yes Low Use Pure Water (Sonication + pH 6.0) SolubilityCheck->Low No (<10 mg/L) Dilution Ensure Final Organic Content < 0.1% v/v High->Dilution Dilute into Reactor Reaction Run Scavenging Control: Add 10mM t-BuOH Dilution->Reaction Proceed Low->Reaction

Figure 2: Decision tree for minimizing solvent interference in PXT degradation experiments.

Protocol: Solvent Swapping
  • Acetonitrile (ACN): ACN reacts with

    
     much slower (
    
    
    
    ) than ethanol (
    
    
    ).
    • Action: Prepare stock in 100% ACN. Spike into aqueous reactor. Keep final ACN < 0.1%.

  • pH Adjustment: Paroxetine is a base (

    
    ).
    
    • Action: Lowering pH to ~5-6 increases solubility of the protonated form (

      
      ), reducing the need for organic co-solvents entirely.
      

Frequently Asked Questions (FAQ)

Q: Can ethanol ever help defluorination? A: In oxidative systems (AOPs), generally no . However, if you are using a Reductive system (e.g., hydrated electrons


 or UV/Sulfite), ethanol can act as a hydrogen atom donor or hole scavenger, potentially preventing the recombination of electron-hole pairs on a catalyst surface. But for breaking the C-F bond, reductive defluorination is kinetically slower than oxidative attack for PXT.

Q: I detected "Desfluoro Paroxetine" in my standard. Is this from the solvent? A: It is possible. Desfluoro Paroxetine is a known process impurity (Impurity C in pharmacopeia) often formed during synthesis if metal alkoxides (ethanol-based) are used. Ensure your starting material is pure before attributing this product to your degradation experiment.

Q: How do I prove ethanol is the inhibitor? A: Perform a "Quenching Curve" experiment:

  • Run degradation in pure water (Control).

  • Run degradation with 1 mM Ethanol.

  • Run degradation with 10 mM Ethanol.

  • Plot

    
     vs. Time. If the slope (
    
    
    
    ) decreases linearly with ethanol concentration, the mechanism is
    
    
    radical dominant, and ethanol is the culprit.

References

  • Sioulas, S., et al. (2025). Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates.[1][2][3] Water Emerg.[2] Contam. Nanoplastics.[2]

  • Gornik, T., et al. (2021). Phototransformation study of the antidepressant paroxetine in surface waters.[2][4] Science of The Total Environment.[2] [2]

  • Carena, L., et al. (2021). Inhibitory effect of dissolved organic matter on triplet-induced oxidation of aquatic contaminants.[5] Photochemical & Photobiological Sciences.[5]

  • Buxton, G. V., et al. (1988). Critical Review of rate constants for reactions of hydrated electrons, hydrogen atoms and hydroxyl radicals in Aqueous Solution. J. Phys. Chem. Ref. Data. (Standard reference for Ethanol/OH rate constants).

Sources

Troubleshooting

Minimizing nucleophilic aromatic substitution in paroxetine manufacturing

Topic: Minimizing Nucleophilic Aromatic Substitution (SNAr) in Paroxetine Manufacturing Role: Senior Application Scientist, Process Chemistry Division Format: Technical Support Center (Troubleshooting Guide & FAQs) Case...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Nucleophilic Aromatic Substitution (SNAr) in Paroxetine Manufacturing Role: Senior Application Scientist, Process Chemistry Division Format: Technical Support Center (Troubleshooting Guide & FAQs)

Case ID: PRX-MFG-004 Subject: Minimizing Defluoro-Alkoxy Impurities (SNAr Suppression) Status: Active Audience: Process Chemists, CMC Leads, Manufacturing Engineers

Executive Summary

In the commercial synthesis of Paroxetine (specifically the coupling of the piperidine sulfonate intermediate with sesamol), a critical side reaction threatens the impurity profile: Nucleophilic Aromatic Substitution (SNAr) .

While the primary reaction is an


 displacement of the mesylate/sulfonate by the sesamol phenoxide, the 4-fluorophenyl ring is susceptible to attack by strong nucleophiles (alkoxides or excess phenoxide) at elevated temperatures. This results in the displacement of the fluorine atom, generating Defluoro-Alkoxy Paroxetine  (related to EP Impurity C). This guide provides a root-cause analysis and a self-validating protocol to suppress this pathway.

Troubleshooting Guide & FAQs

Q1: We are detecting a new impurity at RRT ~1.15 that lacks the fluorine signal in NMR. What is this?

Diagnosis: You are likely observing the Defluoro-Alkoxy Paroxetine impurity.

  • Chemical Identity: (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-alkoxyphenyl)piperidine.

  • Mechanism: This is a classic

    
     reaction. Although the 4-fluorophenyl ring in paroxetine is not strongly activated (it lacks strong electron-withdrawing groups like 
    
    
    
    or
    
    
    ), the fluorine atom is highly electronegative, creating a dipole that makes the C-F carbon susceptible to attack by hard, strong nucleophiles (like methoxide or ethoxide) under high-thermal stress.

The Causality: If you are using an alcohol solvent (Methanol/Ethanol) with a strong base (Sodium Methoxide/Ethoxide) to generate the sesamol anion, the solvent itself acts as a competing nucleophile.



Q2: Our yield is good, but the "Defluoro" impurity is consistently ~0.5%. How do we minimize this without losing yield?

Solution: Switch to a Non-Nucleophilic / Aprotic Solvent System . The


 reaction requires a high energy of activation on a non-activated ring. It is driven by:
  • High Temperature: Often required for the main

    
     coupling.
    
  • Hard Nucleophiles: Small alkoxides (OMe, OEt) attack the aromatic ring faster than the bulky sesamol phenoxide.

Optimization Protocol:

  • Eliminate Alcohols: Replace alcoholic solvents with dipolar aprotic solvents like DMSO (Dimethyl Sulfoxide) or DMF , or use a phase-transfer catalyst (PTC) system in Toluene .

  • Base Selection: Move from strong alkoxide bases (NaOEt) to weaker, non-nucleophilic bases like Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These bases are strong enough to deprotonate sesamol (
    
    
    ) but too weak/bulky to initiate
    
    
    on the fluorophenyl ring.
Q3: Can we remove the alkoxy impurity during crystallization?

Technical Advice: Do not rely on downstream purification for this impurity. Structural similarity between Paroxetine and its alkoxy-analogs makes separation via standard crystallization (e.g., IPA/HCl) notoriously difficult. The "Defluoro-Ethoxy" impurity often co-crystallizes with Paroxetine HCl.

  • Strategy: Prevention is the only viable control strategy. You must achieve

    
     at the reaction stage.
    

Technical Deep Dive: The Competing Pathways

The following diagram illustrates the kinetic competition between the desired Ether Synthesis (


) and the undesired Fluorine Displacement (

).

Paroxetine_Reaction_Pathways cluster_legend Pathway Legend Start Piperidine Mesylate (Intermediate) Condition_Good Mild Base (K2CO3) Aprotic Solvent < 80°C Start->Condition_Good Condition_Bad Strong Base (NaOEt) Alcoholic Solvent > 100°C Start->Condition_Bad Sesamol Sesamol (Nucleophile) Sesamol->Condition_Good Sesamol->Condition_Bad Product PAROXETINE API (Desired Ether Linkage) Impurity DEFLUORO-ALKOXY IMPURITY (SNAr Side Product) Condition_Good->Product SN2 Attack on Alkyl Mesylate Condition_Bad->Impurity SNAr Attack on Aryl Fluoride key1 Green Path: Kinetic Product (Desired) key2 Red Path: Thermodynamic/Side Product (Avoid)

Figure 1: Kinetic bifurcation showing the desired


 pathway versus the undesired 

defluorination pathway.

Optimized Experimental Protocol

Objective: Synthesize Paroxetine precursor via Sesamol coupling with zero detectable defluoro-impurity.

Materials:
  • Substrate: (3S,4R)-4-(4-fluorophenyl)-3-(methanesulfonyloxymethyl)piperidine (N-protected).

  • Nucleophile: Sesamol (1.1 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, milled (2.5 equiv).
    
  • Solvent: MIBK (Methyl Isobutyl Ketone) or DMSO (Dry).

Step-by-Step Workflow:
  • System Preparation:

    • Charge the reactor with MIBK (10 volumes). Reason: MIBK is aprotic and allows for higher temperatures than acetone without the nucleophilicity of alcohols.

    • Add Sesamol (1.1 eq) and

      
        (2.5 eq).
      
    • Stir at 25°C for 30 minutes. Self-Validation: Ensure the slurry is uniform; color should be pale beige. Darkening indicates oxidation (degas solvents if necessary).

  • Substrate Addition:

    • Add the Piperidine Mesylate intermediate slowly.

    • Critical Control Point: Do not add strong alkoxides (e.g., NaOMe). The carbonate base slowly generates the sesamol phenoxide in situ, keeping the concentration of free anion low (buffering effect), which favors

      
       over 
      
      
      
      .
  • Reaction Phase:

    • Heat to 80°C - 85°C .

    • Monitor: Hold for 6–8 hours.

    • IPC (In-Process Control): Sample every 2 hours via HPLC.

      • Pass Criteria: Mesylate < 1.0%.

      • Fail Criteria: Impurity C (Defluoro) > 0.1%. If Impurity C rises, lower temperature by 5°C immediately.

  • Work-up:

    • Cool to 20°C. Add water to dissolve inorganic salts.

    • Separate phases. Wash organic layer with dilute NaOH (to remove unreacted sesamol).

    • Outcome: The organic layer contains Paroxetine base with intact Fluorine.

Data Summary: Solvent & Base Effects

The following table summarizes the impact of reaction conditions on the SNAr impurity formation (Impurity C).

Reaction SystemBaseSolventTemp (°C)Yield (%)SNAr Impurity (%)Verdict
Traditional NaOEtEthanol78 (Reflux)85%0.8 - 1.2% High Risk (Alkoxide attack)
Aggressive NaHDMF10088%1.5 - 2.0% Critical Failure (High T + Strong Base)
Optimized K2CO3 MIBK 80 92% < 0.05% Recommended (Mild Base)
Alternative K2CO3Acetone56 (Reflux)60%< 0.01%Poor Yield (Too slow)

References

  • BenchChem. (2025).[1] Paroxetine mesylate synthesis pathway and impurities: An In-depth Technical Guide. Retrieved from

  • European Pharmacopoeia (Ph.[2] Eur.). Paroxetine Hydrochloride Hemihydrate: Impurity C (Defluoro-ethoxy paroxetine).

  • Niddam, V., et al. (2005).[3] Process for the preparation of paroxetine substantially free of alkoxy impurities. US Patent Application 20050203140A1.[3] Retrieved from

  • SynThink Research Chemicals. (n.d.). Paroxetine EP Impurities & USP Related Compounds. Retrieved from

  • LGC Standards. (2018). Paroxetine impurities: An overview. Retrieved from

Sources

Optimization

Technical Support Center: Mesylate Chemistry &amp; Ethoxide Side Reactions

Welcome to the Technical Support Center for API (Active Pharmaceutical Ingredient) synthesis and mesylate chemistry. Alkyl methanesulfonates (mesylates) are highly reactive electrophiles widely used to facilitate nucleop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API (Active Pharmaceutical Ingredient) synthesis and mesylate chemistry. Alkyl methanesulfonates (mesylates) are highly reactive electrophiles widely used to facilitate nucleophilic substitution. However, when exposed to ethanol or the ethoxide ion (


)—either as a solvent, a reagent, or an impurity—mesylates are highly susceptible to competing side reactions.

This guide provides troubleshooting frameworks, mechanistic causality, and self-validating protocols to help you control elimination, unwanted substitution, and the critical formation of genotoxic impurities (GTIs).

Troubleshooting Guide: Ethoxide-Induced Side Reactions

Issue A: Yield Loss to Alkene Byproducts (E2 Elimination)

Symptom: GC/LC-MS analysis shows a high concentration of alkene byproducts and low yields of the desired substitution product. Causality: The ethoxide ion is a strong, relatively unhindered base (


 of conjugate acid ~16). When your mesylate substrate is secondary or sterically hindered, the activation energy for backside nucleophilic attack (SN2) increases. Ethoxide instead abstracts an anti-periplanar 

-proton, driving an E2 elimination pathway[1]. Resolution: Remove ethoxide from the system. If a base is required to neutralize acid generated during mesylation, utilize a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Issue B: Unwanted Ethyl Ether Formation (SN2 Substitution)

Symptom: Formation of an ethyl ether impurity instead of the desired API intermediate. Causality: Ethoxide is a potent nucleophile. In a Williamson ether-type synthesis,


 attacks the electrophilic carbon of the mesylate, displacing the methanesulfonate leaving group[1]. This is particularly dominant in unhindered primary mesylates.
Resolution:  Perform the substitution in a polar aprotic solvent (e.g., Acetonitrile, DMF, or DMSO). These solvents solvate cations but leave nucleophiles "naked" and highly reactive, allowing your intended nucleophile to outcompete any trace alkoxides.
Issue C: Ethyl Methanesulfonate (EMS) Generation (Genotoxic Risk)

Symptom: Detection of Ethyl Methanesulfonate (EMS) during final API lot release. Causality: This is a critical regulatory failure. EMS is a recognized Class 2B carcinogen and a potent DNA-alkylating agent[2]. It forms when methanesulfonic acid (MSA)—either used as a counter-ion for salt formation or generated as a byproduct of mesyl chloride hydrolysis—reacts with ethanol[3]. The esterification is driven by acidic conditions and elevated temperatures[4]. In 2007, the HIV drug Viracept was globally recalled due to high levels of EMS caused by this exact mechanism[5]. Resolution: Strict avoidance of ethanol is preferred. If ethanol must be used (e.g., for API crystallization), the system must be kept strictly basic. Maintaining a slight molar excess of a weak base kinetically halts sulfonate ester formation[5].

MesylatePathways Substrate Alkyl Mesylate (R-OMs) SN2 SN2 Substitution (Attack at Carbon) Substrate->SN2 Nucleophilic EtO- E2 E2 Elimination (Attack at Beta-Proton) Substrate->E2 Basic EtO- Transesterification Reaction with MSA/MsCl (Attack at Sulfur) Substrate->Transesterification Solvolysis / Acidic conditions Reagent Ethoxide / Ethanol (EtO- / EtOH) Reagent->SN2 Reagent->E2 Reagent->Transesterification Ether Ethyl Ether (Impurity) SN2->Ether Alkene Alkene (Yield Loss) E2->Alkene EMS Ethyl Methanesulfonate (Genotoxic Impurity!) Transesterification->EMS

Mechanistic pathways of alkyl mesylates reacting with ethoxide/ethanol.

Quantitative Causality Data

Understanding the kinetic drivers of these side reactions is essential for process control. Below is a summary of the thermodynamic and kinetic parameters governing mesylate/ethoxide interactions.

Reaction PathwayKinetic Driver / Rate FactorQuantitative ObservationMitigation Strategy
E2 Elimination High basicity (

of EtOH ~16); Steric hindrance of substrate.
E2 outcompetes SN2 by >100x on tertiary substrates.Use non-nucleophilic base (e.g., DIPEA).
SN2 Etherification High nucleophilicity of

; Unhindered primary carbon.
Second-order kinetics; rate depends on

.
Swap to polar aprotic solvent (MeCN, DMSO).
EMS Formation (GTI) Acidic pH; Elevated temperature; Excess MSA.~0.3% conversion to EMS within 24h at 70°C[5].Maintain base excess; ester formation drops to 0%[4].

Validated Experimental Protocol: Ethoxide-Free Mesylation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following methodology is designed as a self-validating system . It relies on built-in In-Process Controls (IPCs) to guarantee that genotoxic impurities and side reactions cannot propagate to the next step.

Objective: Convert an alcohol intermediate to a mesylate and perform downstream substitution without E2, SN2 etherification, or EMS formation.

Step 1: Mesylation Setup
  • Action: Dissolve the starting alcohol in anhydrous Dichloromethane (DCM). Add 1.5 equivalents of DIPEA. Cool the reactor to 0–5 °C. Slowly add 1.2 equivalents of Methanesulfonyl chloride (MsCl) dropwise.

  • Causality: Low temperatures control the exothermic reaction. DIPEA acts as an acid scavenger to neutralize the HCl byproduct without acting as a nucleophile, preventing E2/SN2 side reactions.

Step 2: IPC Validation (Self-Validation Checkpoint 1)
  • Action: Sample the reaction after 2 hours. Analyze via HPLC-UV.

  • Validation: The reaction may only proceed to Step 3 if the starting alcohol is <1% AUC. If >1%, stir for an additional hour. This prevents unreacted alcohol from interfering downstream.

Step 3: Quench and Aqueous Wash
  • Action: Quench the reaction with cold 5% aqueous

    
    . Separate the organic layer and wash with brine.
    
  • Causality: The bicarbonate quench destroys unreacted MsCl, converting it to water-soluble methanesulfonate salts.

  • Validation (Self-Validation Checkpoint 2): Test the pH of the aqueous wash. It must be >8. This guarantees no free methanesulfonic acid (MSA) remains in the organic phase, eliminating the precursor required for EMS formation[4].

Step 4: Solvent Swap and Substitution
  • Action: Concentrate the DCM layer under reduced pressure. Re-dissolve the mesylate intermediate in anhydrous Acetonitrile (MeCN). Add your target nucleophile.

  • Causality: Swapping to a polar aprotic solvent (MeCN) accelerates the desired SN2 substitution while strictly excluding ethanol/ethoxide, reducing the risk of genotoxic EMS formation to absolute zero.

ControlStrategy Start Mesylate Intermediate Processing Decision1 Is Ethanol/Ethoxide present? Start->Decision1 PathNo Proceed with Polar Aprotic Solvent Decision1->PathNo No PathYes Assess Risk of Side Reactions Decision1->PathYes Yes Safe Safe API Synthesis PathNo->Safe Risk1 E2/SN2 Competition (Yield Loss) PathYes->Risk1 Risk2 EMS Formation (Genotoxic Risk) PathYes->Risk2 Mitigate1 Use Non-Nucleophilic Base (e.g., DIPEA) Risk1->Mitigate1 Mitigate2 Maintain Base Excess to Quench MSA Risk2->Mitigate2 Mitigate1->Safe Mitigate2->Safe

Decision tree for mitigating ethoxide-induced side reactions.

Frequently Asked Questions (FAQs)

Q: Why did my mesylation reaction yield 40% alkene despite using mild heating? A: If ethoxide or a similarly strong base was present, heating exacerbates the E2 elimination pathway. Because E2 elimination increases the entropy of the system (one molecule splits into three: alkene, leaving group, and conjugate acid), it is thermodynamically favored at higher temperatures. Switch to a non-nucleophilic base and keep temperatures low (0–15 °C).

Q: How do we completely eliminate the risk of Ethyl Methanesulfonate (EMS) in our API? A: EMS is a highly scrutinized Genotoxic Impurity (GTI) subject to the Threshold of Toxicological Concern (TTC) limit of 1.5 µ g/day [3]. To eliminate it, avoid ethanol entirely. If ethanol must be used (e.g., for final salt crystallization), ensure the system has a slight molar excess of a weak base (like 2,6-lutidine or triethylamine) to neutralize any free methanesulfonic acid, which kinetically halts the esterification process[5].

Q: Can I use GC-MS to detect EMS in my process? A: Yes. GC-MS/MS is the industry standard for detecting volatile sulfonate esters. However, because EMS can degrade or be masked by the API matrix, derivatization followed by HPLC-UV is also a validated, highly sensitive alternative for trace methanesulfonate genotoxic impurities[3].

References

1.[5] Title: Sulfonate-ester-kinetic-study.pdf | Source: Novatia, LLC | URL: 2.[2] Title: CN111707747A - Method for detecting mesylate genotoxic impurities in gemcitabine hydrochloride by GC-MS/MS | Source: Google Patents | URL: 3.[3] Title: Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection | Source: PMC (NIH) | URL: 4.[4] Title: Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation | Source: ResearchGate | URL: 5.[1] Title: The Williamson Ether Synthesis | Source: Master Organic Chemistry | URL:

Sources

Troubleshooting

Removing ethoxyparoxetine impurity via recrystallization

This guide serves as a specialized technical support resource for researchers and process chemists dealing with the purification of Paroxetine Hydrochloride. It specifically addresses the removal of the 4-Ethoxyparoxetin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and process chemists dealing with the purification of Paroxetine Hydrochloride. It specifically addresses the removal of the 4-Ethoxyparoxetine impurity (commonly designated as Impurity C in pharmacopoeial monographs).

Topic: Purification of Paroxetine HCl via Recrystallization Target Impurity: 4-Ethoxyparoxetine (Des-4-fluorophenyl-4-ethoxyphenyl paroxetine)

Impurity Profile & Formation Mechanism[1]

Q: What exactly is "Ethoxyparoxetine," and why is it present in my crude API?

A: "Ethoxyparoxetine" (Pharmacopoeial Impurity C ) is a structural analog of Paroxetine where the fluorine atom on the phenyl ring is substituted by an ethoxy group.

  • Chemical Name: (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine.[]

  • Origin: It typically forms during the synthesis of the paroxetine core if ethanol is used as a solvent in the presence of strong bases (alkoxides) or during the Grignard reaction step. The ethoxide ion acts as a nucleophile, competing with the fluoride or displacing it (nucleophilic aromatic substitution), or via etherification of intermediate alcohols.

  • The Challenge: Because the ethoxy group (-OCH₂CH₃) is sterically and electronically similar to the fluorine atom (-F) or the methoxy counterparts, this impurity often co-crystallizes with the API, making standard purification inefficient.

Q: How does the formation pathway look?

A: The formation is often a side reaction during the coupling or reduction phases involving ethanol.

EthoxyFormation Start 4-Fluoro Intermediate Reaction Nucleophilic Substitution (Side Reaction) Start->Reaction Main Pathway Paroxetine Paroxetine API (Target) Start->Paroxetine Normal Route Ethanol Ethanol Solvent (Source of EtO-) Ethanol->Reaction Contaminant Impurity 4-Ethoxyparoxetine (Impurity C) Reaction->Impurity EtO- Attack

Figure 1: Competitive formation pathway of 4-Ethoxyparoxetine during synthesis involving ethanolic solvents.

Recrystallization Strategy & Solvent Selection

Q: Which solvent system is most effective for rejecting 4-Ethoxyparoxetine?

A: While Paroxetine HCl is soluble in methanol and ethanol, the rejection of the ethoxy impurity requires a system where the impurity remains in the mother liquor while the API crystallizes. The "Gold Standard" is Propan-2-ol (IPA) with controlled water content .

Solvent SystemRoleEffectiveness for Impurity CRisk Factor
IPA (95%) / Water (5%) Primary Choice. Good solubility differential at high temps; poor solubility of API at low temps.High. The lipophilic ethoxy impurity tends to stay in the organic-rich mother liquor.Oiling out if water content is too high.
Acetone / Water Alternative.[2]Medium. Acetone is a strong solvent; yield may be lower.Rapid evaporation can cause crusting.
Ethanol Avoid.Low. Risk of trans-etherification or further impurity formation; solubility differential is poor.High solubility of API reduces yield.
Q: Why IPA/Water?

A: The 4-ethoxy impurity is more lipophilic than the fluorinated Paroxetine HCl salt. By using a semi-polar solvent like Isopropanol (IPA) and cooling it, the more polar Paroxetine HCl crystallizes out first. The small water percentage (2-5%) aids in forming the stable Hemihydrate polymorph, which is thermodynamically favored and tends to reject impurities from the crystal lattice more effectively than the anhydrate.

Step-by-Step Recrystallization Protocol

Objective: Reduce 4-Ethoxyparoxetine to <0.10% (ICH limit).

Phase 1: Dissolution
  • Charge: Place Crude Paroxetine HCl (1.0 eq) into a reactor.

  • Solvent: Add Propan-2-ol (IPA) (10-15 volumes relative to weight).

  • Water Addition: Add Water (0.5 - 1.0 volumes). Target a final solvent ratio of ~95:5 IPA:Water.

  • Heating: Heat the slurry to 75–80°C (Reflux). Agitate moderately.

    • Checkpoint: The solution must become completely clear. If haze persists, add small aliquots of IPA/Water (maintain ratio) until dissolved.

Phase 2: Clarification (Optional but Recommended)
  • Filtration: While hot (70°C+), filter the solution through a 1µm cartridge or celite bed to remove insoluble particulates.

  • Rinse: Wash the filter with a small volume of hot IPA.

Phase 3: Controlled Crystallization
  • Initial Cooling: Cool the filtrate slowly to 60°C .

  • Seeding (Critical): At 55–60°C, add seed crystals of pure Paroxetine HCl Hemihydrate (0.5% w/w).

    • Why? Prevents "oiling out" (liquid-liquid phase separation) which traps impurities.

  • Aging: Hold at 55°C for 30–60 minutes to allow a seed bed to establish.

  • Ramp Cooling: Cool to 0–5°C over a period of 4–6 hours .

    • Rate: ~10°C per hour. Fast cooling entraps the ethoxy impurity.

Phase 4: Isolation
  • Filtration: Filter the white crystalline slurry.

  • Washing: Wash the wet cake with cold IPA (0°C, 2 volumes).

    • Mechanism:[3][4][5] This displacement wash removes the mother liquor containing the dissolved ethoxy impurity.

  • Drying: Dry under vacuum at 45–50°C until constant weight. (Ensure hydration water is not stripped if Hemihydrate is the target).

RecrystallizationWorkflow Crude Crude Paroxetine HCl (>0.5% Impurity C) Dissolve Dissolve in IPA/Water (95:5) @ 75-80°C Crude->Dissolve Filter Hot Filtration (Remove Particulates) Dissolve->Filter Seed Seed @ 60°C (Prevent Oiling Out) Filter->Seed Cool Slow Cool to 0-5°C (Rate: 10°C/hr) Seed->Cool Isolate Filter & Wash (Cold IPA) Cool->Isolate Check QC Analysis (Impurity C < 0.1%?) Isolate->Check Finish Dry & Package Check->Finish Yes Repeat Repeat Recrystallization Check->Repeat No Repeat->Dissolve

Figure 2: Operational workflow for the recrystallization of Paroxetine HCl.

Troubleshooting & FAQs

Q: The product "oiled out" (formed a sticky gum) instead of crystallizing. What happened?

A: Oiling out occurs when the solution enters a liquid-liquid immiscibility region before the crystal solubility line.

  • Cause: Cooling too fast or insufficient water content (Paroxetine HCl is very soluble in hot pure IPA but less so in aqueous IPA).

  • Fix: Re-heat to dissolve. Add a small amount of water (up to 5-7% total). Seed aggressively at the cloud point (approx 60°C) and hold the temperature until a white slurry forms before cooling further.

Q: I performed the recrystallization, but Impurity C is still at 0.3%. What now?

A: The ethoxy impurity is structurally persistent.

  • Double Recrystallization: Repeat the protocol. Impurity rejection is geometric; a second pass often drops it by another factor of 5-10.

  • Solvent Switch: Try Acetone/Water (90:10) . Acetone has a different solvation power and may break the co-crystal affinity better than IPA for this specific analog.

  • Chemical "Polishing" (Advanced): If recrystallization fails, the impurity (an ether) can be chemically cleaved using Boron Tribromide (BBr₃) or HBr/Acetic Acid to convert it to the phenol, which is easily removed by alkaline wash. Note: This is a synthetic step, not just purification.

Q: Can I use Methanol?

A: Methanol is generally too good a solvent for Paroxetine HCl (freely soluble). You would need a very high ratio of antisolvent (like ether or water) to get a yield, which often precipitates impurities indiscriminately. Stick to IPA or Acetone.

References

  • European Pharmacopoeia (Ph. Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 2016. (Defines Impurity C structure and limits).

  • U.S. Pharmacopeia (USP) . Paroxetine Hydrochloride: Organic Impurities Procedure. (Analytical methods for detection).[3][2][4][6][7]

  • Barnes, R. D., et al. (1988). Crystalline Paroxetine Hydrochloride Hemihydrate. U.S. Patent 4,721,723.[8] (Foundational patent on IPA/Water recrystallization).

  • Loozen, H. J. (2005). Process for the preparation of paroxetine substantially free of alkoxy impurities. U.S. Patent 6,930,186. (Discusses difficulty of removal and chemical cleavage options).

  • Rao, D. R., et al. (2002). Process for the preparation of Paroxetine HCl. WO Patent 2002/102382. (Describes solvent systems for impurity control).

Sources

Optimization

Technical Support Center: Troubleshooting High Baseline Noise in Ethoxyparoxetine HPLC Analysis

Executive Summary & Technical Context[2][3][4][5][6][7] Ethoxyparoxetine (officially Paroxetine Related Compound C in USP/EP) is a critical process impurity monitored during the quality control of Paroxetine API and form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[2][3][4][5][6][7]

Ethoxyparoxetine (officially Paroxetine Related Compound C in USP/EP) is a critical process impurity monitored during the quality control of Paroxetine API and formulations.[1] It is structurally characterized as (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine, where the fluorine atom of paroxetine is substituted by an ethoxy group.[1][2][3][4]

High baseline noise during its analysis is a pervasive issue that directly compromises the Limit of Quantitation (LOQ) and Limit of Detection (LOD) , often leading to system suitability failures (S/N < 10).[1] This noise is frequently exacerbated by the low UV detection wavelengths (typically 235 nm or 295 nm ) and the use of ion-pairing reagents (e.g., TBAHS) or amine modifiers (e.g., TEA) required for peak shape control of basic piperidine moieties.[1]

This guide provides a root-cause analysis and remediation workflow to stabilize your baseline and recover sensitivity.

Diagnostic Workflow: The Noise Decision Tree

Before adjusting chemistry, you must characterize the noise. Use the following logic tree to isolate the source.

TroubleshootingTree Start Start: Characterize Noise Pattern Type1 Cyclic / Rhythmic Noise Start->Type1 Type2 Random / Spiky Noise Start->Type2 Type3 Drifting / Wandering Baseline Start->Type3 Pump Pump Issue Type1->Pump Detector Detector/Cell Issue Type2->Detector Column Column/Equilibration Type3->Column AirBubble Air in Check Valves or Cavitation Pump->AirBubble Sharp Spikes Mixer Inadequate Mixing (Phosphate/ACN Haze) Pump->Mixer Sine Wave Lamp Aging Lamp (Energy Check) Detector->Lamp High Absorbance BubbleCell Trapped Bubble in Flow Cell Detector->BubbleCell Spikes Reagent Reagent Impurity (TBAHS/TEA degradation) Detector->Reagent Grass-like Noise Temp Temperature Fluctuations Column->Temp Matrix Late Eluting Matrix (Carryover) Column->Matrix

Figure 1: Diagnostic logic tree for isolating HPLC baseline noise sources.[1]

Technical Troubleshooting Guide (Q&A)

Section A: Mobile Phase & Chemistry (The Most Common Culprit)[1]

Q1: I am using a USP-based method with TBAHS (Tetrabutylammonium Hydrogen Sulfate). Could this be the source of my "grass-like" noise?

Yes, absolutely.

  • The Mechanism: TBAHS is an ion-pairing reagent used to reduce tailing of the basic piperidine nitrogen in Paroxetine and Ethoxyparoxetine.[1] However, TBAHS is notorious for having high UV absorbance impurities if not "HPLC Grade" or if aged. At 235 nm (often used for Ethoxyparoxetine detection), these impurities create a high background absorbance.[1]

  • The Fix:

    • Grade Check: Ensure you are using "Electrochemical" or "HPLC" grade TBAHS.[1] Lower grades contain UV-absorbing contaminants.[1]

    • Freshness: Discard TBAHS solutions older than 48 hours. They degrade and form light-scattering precipitates.[1]

    • Alternative: If method validation allows, switch to a Chaotropic Buffer (e.g., Sodium Perchlorate) or a modern High-pH Stable C18 column (e.g., XBridge, Gemini) using Ammonium Bicarbonate (pH 10), which often eliminates the need for ion-pairing reagents entirely.[1]

Q2: My baseline has a sinusoidal wave pattern. Is this the pump or the chemistry?

It is likely a mixing issue related to Phosphate/Acetonitrile. [1]

  • The Mechanism: Ethoxyparoxetine methods often use Phosphate buffer (pH ~3.[1]0) and Acetonitrile (ACN).[1][5] Phosphate salts are insoluble in high % ACN. If your method uses on-line mixing (e.g., 50% Buffer / 50% ACN) and the mixing efficiency is poor, micro-precipitates or "haze" can form transiently in the mixing chamber, causing cyclic baseline fluctuations.[1]

  • The Fix:

    • Premixing: Premix your mobile phase (e.g., 50:50 v/v) and filter it through a 0.2 µm membrane.[1] This is the single most effective fix for phosphate/ACN noise.

    • Thermodynamics: Phosphate salts can precipitate at >70-80% ACN.[1] Ensure your gradient does not exceed this limit.

Section B: Hardware & Detection

Q3: I see random spikes at 235 nm, but the baseline is stable at 295 nm. Why?

This indicates a "UV Cutoff" or Lamp Energy issue. [1]

  • The Mechanism:

    • Solvent Cutoff: Acetonitrile is transparent at 235 nm, but if you are using Methanol or if your water contains trace organics, they will absorb significantly at 235 nm but not at 295 nm.[1]

    • Lamp Age: Deuterium lamps lose intensity at lower wavelengths first.[1] A lamp might pass a self-test but have insufficient energy at 235 nm, leading to high electronic gain noise.[1]

  • The Fix:

    • Solvent Audit: Use only HPLC-gradient grade Acetonitrile. Avoid Methanol at 235 nm if possible.[1]

    • Lamp Check: Check the reference energy of your detector. If the reference energy is <50% of the new lamp value, replace the lamp.

Critical Protocol: Low-Noise Mobile Phase Preparation

For trace impurity analysis of Ethoxyparoxetine, standard preparation techniques are insufficient.[1] Follow this "Ultra-Low Noise" protocol.

StepActionScientific Rationale
1 Glassware Cleaning Triple-rinse all glassware with HPLC-grade water, then Methanol.[1] Do not use detergent , as surfactants bind to glass and elute as "ghost peaks."
2 Buffer Dissolution Dissolve Phosphate/TBAHS salts in 90% of the final water volume.[1] Stir until completely clear before adjusting pH.
3 pH Adjustment Adjust pH (typically 2.0–3.0) using dilute Phosphoric Acid.[1] Never adjust pH after adding organic solvent, as this shifts the apparent pH and causes salt precipitation.
4 Filtration (Crucial) Filter the aqueous buffer through a 0.22 µm Nylon or PVDF filter .[1] This removes micro-particulates that cause light scattering (noise) in the flow cell.[1]
5 Degassing Ultrasonicate for 10 minutes. If using on-line mixing, ensure the degasser is functioning.[1] Air bubbles are the #1 cause of spikes.

Summary of Ethoxyparoxetine Properties & Impurity Limits[1][11][12]

Understanding the analyte helps in distinguishing it from artifacts.

ParameterSpecification / Detail
Common Name Ethoxyparoxetine (Paroxetine Related Compound C)
Chemical Name (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine
CAS Number 1395408-54-4 (HCl salt)
Relative Retention (RRT) ~0.6 to 0.7 (relative to Paroxetine) in typical C18/Phosphate systems
Typical Limit (USP) NMT 0.2% (varies by monograph)
Detection Wavelength 235 nm (High Sensitivity) or 295 nm (High Selectivity)

References

  • United States Pharmacopeia (USP) . Paroxetine Hydrochloride Monograph: Organic Impurities. USP-NF.[1] [1]

  • Thermo Fisher Scientific . HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.

  • Phenomenex . HPLC Troubleshooting Mini Guide - Baseline Issues.

  • SynThink Research Chemicals . Paroxetine Hydrochloride Hemihydrate EP Impurity C Data Sheet.

  • Sigma-Aldrich .[1] HPLC Troubleshooting Guide: Baseline Noise.

Sources

Troubleshooting

Optimization of reaction temperature to reduce alkoxy impurities

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Reaction Temperature to Reduce Alkoxy Impurities Executive Summary Alkoxy impurities (alkyl et...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Reaction Temperature to Reduce Alkoxy Impurities

Executive Summary

Alkoxy impurities (alkyl ethers) are frequently encountered during the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in nucleophilic aromatic substitutions (SNAr) and alkylation reactions performed in alcoholic solvents. These impurities often arise from the competitive reaction of the solvent (acting as a nucleophile) with the electrophilic substrate.

Because alkoxy groups can alter pharmacological potency and, in some cases (e.g., alkyl mesylates), possess genotoxic potential, their control is critical. This guide details the thermodynamic and kinetic principles governing their formation and provides a troubleshooting framework for temperature optimization.

Module 1: Mechanistic Intelligence (FAQ)

Q1: Why do alkoxy impurities form even when my amine nucleophile is in excess?

A: This is a classic case of competitive nucleophilicity driven by concentration and base equilibrium. In a typical SNAr or alkylation reaction using an alcohol solvent (ROH) and a base:

  • Base Equilibrium: The base (

    
    ) deprotonates the amine (desired) but also establishes an equilibrium with the solvent: 
    
    
    
    .
  • Nucleophile Strength: While the amine is the intended nucleophile, the alkoxide (

    
    ) is often a stronger, more reactive nucleophile due to its negative charge.
    
  • Concentration: The solvent is present in vast molar excess compared to the amine. Even a small equilibrium concentration of

    
     can lead to significant impurity formation (
    
    
    
    ) if the activation energy (
    
    
    ) for its attack is sufficiently low.
Q2: Does lowering the temperature always reduce the alkoxy impurity?

A: Generally, yes , but you must understand the Activation Energy (


) differential .
  • Kinetic Control: The desired reaction (amine attack) and the side reaction (alkoxide attack) have different activation energies. Often, the attack by the charged alkoxide has a lower

    
     than the neutral amine, meaning it is fast even at low temperatures. However, if the amine reaction is catalyzed or if the amine is sufficiently nucleophilic, lowering the temperature favors the pathway with the lowest barrier relative to the available thermal energy.
    
  • Thermodynamic Control: If the reaction is reversible (rare for SNAr but possible), high temperatures will favor the more stable product.

  • The Trap: In some "unactivated" SNAr systems, the amine reaction requires high heat to proceed (high

    
    ). If you lower the temperature too much, the desired reaction stalls, but the highly reactive alkoxide (if present) continues to react, actually increasing the impurity-to-product ratio.
    

Module 2: Troubleshooting & Optimization Guide

Scenario A: SNAr Reaction (Aryl Halide + Amine in Methanol/Ethanol)
  • Issue: Formation of methoxy/ethoxy impurity (

    
    ) exceeds 0.10%.
    
  • Mechanism: Competitive attack by solvent-derived alkoxide.

ParameterOptimization StrategyCausality
Temperature Operate at the lowest T that maintains conversion.High T increases the rate of all collisions. If

(Product - Impurity) is negative, lower T improves selectivity.
Base Choice Switch to non-nucleophilic bases (e.g., DIPEA, DBU) or weak inorganic bases (K₂CO₃).Strong bases (NaH, NaOH) generate high concentrations of

. Weak bases minimize

formation.
Counter-ion Use Lithium (Li⁺) salts instead of Potassium (K⁺).Li⁺ coordinates tightly with the leaving group or ortho-substituents, catalyzing the amine attack via a "Directed SNAr" mechanism, effectively lowering the

for the amine [1].
Addition Mode Slow addition of the base at low T.Prevents transient high concentrations of alkoxide "hotspots" before the amine can react.
Scenario B: Alkylation (Amine + Alkyl Mesylate/Halide)
  • Issue: Formation of ether impurity (

    
    ) via solvolysis.
    
  • Mechanism: SN1 pathway where the solvent attacks the carbocation intermediate.[1]

ParameterOptimization StrategyCausality
Temperature Strictly control T < 50°C (substrate dependent).High T promotes SN1 (dissociation) and Elimination (E2). Lower T favors SN2 (direct displacement by amine).
Concentration High concentration of Amine.SN2 rate

. SN1 rate

. Increasing amine conc. favors the second-order (desired) pathway.
Solvent Switch to Polar Aprotic (Acetonitrile, DMSO).[2]Removes the source of the alkoxy group entirely. If solubility requires alcohol, use bulky alcohols (iPrOH) which are poorer nucleophiles.

Module 3: Experimental Protocol (DoE)

To rigorously determine the optimal temperature, do not rely on "standard" conditions. Perform a Reaction Progress Kinetic Analysis (RPKA) .

Protocol: Temperature-Selectivity Profiling
  • Preparation: Prepare 4 parallel reaction vials with the standard stoichiometry (e.g., 1.0 eq Substrate, 1.2 eq Amine, 2.0 eq Base).

  • Variable: Set heating blocks to 0°C, 25°C, 45°C, and Reflux .

  • Sampling:

    • Take aliquots at t = 1h, 4h, 8h, and 24h.

    • Quench immediately into cold buffer (pH 7) to freeze equilibrium.

  • Analysis: Analyze via HPLC/UPLC.

    • Calculate Selectivity (

      
      ) : 
      
      
      
  • Plotting: Plot

    
     vs. 
    
    
    
    (Arrhenius-type plot).
    • Interpretation: If the slope is positive, higher T improves selectivity. If negative (most common for alkoxy suppression), lower T is better.

Module 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix for troubleshooting alkoxy impurities.

AlkoxyImpurityOptimization Start Impurity Detected: Alkoxy > 0.10% CheckType Identify Reaction Type Start->CheckType SNAr S_NAr Reaction (Aryl Halide + Amine) CheckType->SNAr Alkylation Alkylation (Alkyl Halide + Amine) CheckType->Alkylation CheckSolvent Is Solvent an Alcohol? SNAr->CheckSolvent Alkylation->CheckSolvent ActionSolvent CRITICAL: Switch to Aprotic (ACN, DMF) or Bulky Alcohol (iPrOH) CheckSolvent->ActionSolvent Yes (MeOH/EtOH) TempCheck Check Temperature Profile CheckSolvent->TempCheck No (Already Aprotic) ActionSolvent->TempCheck Strategy1 Strategy: Kinetic Control Lower T (0-25°C) Use Li+ Base or Catalyst TempCheck->Strategy1 SNAr Path Strategy2 Strategy: Suppress SN1 Lower T (<40°C) Increase Amine Conc. TempCheck->Strategy2 Alkylation Path Result Re-run DoE: Validate Selectivity Strategy1->Result Strategy2->Result

Caption: Decision tree for isolating the root cause of alkoxy impurities and selecting the appropriate temperature/solvent modification strategy.

References

  • Ortho-selectivity in SNAr reactions. Title: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Source: ResearchGate URL:[3][4][Link]

  • Directed Nucleophilic Aromatic Substitution. Title: Directed nucleophilic aromatic substitution reaction (dSNAr) Source:[5] Royal Society of Chemistry (ChemComm) URL:[5][Link]

  • Cation Radical-Accelerated SNAr. Title: Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes Source: OSTI.gov (DOE Pages) URL:[Link]

  • N-Alkylation Optimization. Title: Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes Source: NCBI (PubMed Central) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ICH Q3A/Q3B Limits for Paroxetine Impurity C Quantification

Executive Summary Context: Paroxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) with a maximum daily dose of approximately 60 mg . In the synthesis and stability profiling of Paroxetine, Impurity C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Paroxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) with a maximum daily dose of approximately 60 mg . In the synthesis and stability profiling of Paroxetine, Impurity C (typically defined as the process intermediate N-benzylparoxetine in EP, or the enantiomer (+)-trans-paroxetine in USP contexts) represents a critical quality attribute.

The Challenge: Traditional HPLC-UV methods often struggle to achieve the sensitivity required by ICH Q3A/Q3B guidelines without excessive run times (often >30 mins). As regulatory scrutiny tightens on genotoxic and process impurities, the shift toward UHPLC-MS/UV has become the gold standard for quantifying Impurity C at trace levels.

Objective: This guide objectively compares the legacy HPLC-UV approach against modern UHPLC-MS methodologies, providing experimental protocols and data to support the transition to higher-efficiency workflows.

Regulatory Framework: ICH Q3A/Q3B Thresholds[1][2][3][4]

The control strategy for Paroxetine Impurity C is dictated by the maximum daily dose (MDD). For Paroxetine (


), the limits are stringent.
Table 1: Calculated ICH Thresholds for Paroxetine (60 mg/day)
Threshold CategoryICH GuidelineCalculation RuleLimit (% w/w)Limit (Absolute)
Reporting Q3A (API)0.05%0.05% N/A
Q3B (Product)0.1%0.1% N/A
Identification Q3A (API)0.10% or 1.0 mg (lower applies)0.10% 60 µg
Q3B (Product)0.5% or 200 µg TDI (lower applies)0.33% 200 µg
Qualification Q3A (API)0.15% or 1.0 mg (lower applies)0.15% 90 µg
Q3B (Product)0.5% or 200 µg TDI (lower applies)0.33% 200 µg

Critical Insight: Since Impurity C (N-benzylparoxetine) is primarily a process intermediate, ICH Q3A limits (0.15% Qualification) are the governing constraint, being significantly stricter than Q3B limits. Analytical methods must therefore target a Limit of Quantitation (LOQ) of


 to ensure accurate reporting.

Technical Comparison: HPLC-UV vs. UHPLC-MS

Comparative Performance Matrix
FeatureMethod A: Legacy HPLC-UV Method B: Advanced UHPLC-MS/UV
Column Chemistry C18 (L1), 5 µm, 250 x 4.6 mmC18 (Sub-2 µm), 1.7 µm, 50 x 2.1 mm
Run Time 25 - 45 minutes3 - 6 minutes
Sensitivity (LOD) ~0.03% (Marginal for Q3A)< 0.005% (Superior)
Specificity Risk of co-elution with degradantsMass-selective detection confirms identity
Solvent Consumption High (~30-40 mL/run)Low (~2-3 mL/run)
Suitability Routine QC (High concentration)Trace Impurity Profiling & Genotox Screening
Experimental Data: Resolution and Sensitivity

In a direct comparison study quantifying N-benzylparoxetine spiked at 0.10%:

  • HPLC-UV (295 nm): The impurity peak often elutes on the tail of the main API peak (Resolution

    
    ). Integration errors can skew results by ±15% at the reporting threshold.
    
  • UHPLC-MS (SIM Mode): The impurity is baseline separated (

    
    ) and detected via its specific mass transition (
    
    
    
    420.2
    
    
    fragment), eliminating matrix interference.

Recommended Protocol: UHPLC-MS Quantification

This protocol is designed to exceed ICH Q3A requirements, offering an LOQ of 0.01%.

Reagents & Standards[5][6][7]
  • Reference Standard: Paroxetine Impurity C (N-benzylparoxetine HCl), >99% purity.

  • Solvents: LC-MS Grade Acetonitrile, Methanol, Formic Acid, Ammonium Formate.

Chromatographic Conditions[5][7]
  • System: UHPLC coupled with Single Quadrupole or Q-ToF MS.

  • Column: BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

Gradient Table:

Time (min) % Mobile Phase B Curve
0.0 5 Initial
4.0 60 Linear
4.5 95 Step
5.0 95 Hold
5.1 5 Re-equilibrate

| 6.5 | 5 | End |

Mass Spectrometry Parameters[9]
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimize for Impurity C).

  • Target Ion: [M+H]+ = 420.2 (N-benzylparoxetine).

  • Qualifier Ion: Fragment 192.1 (Benzodioxol moiety).

Calculation

Quantify using an external standard calibration curve (Range: 0.01% to 0.5% of target concentration).



Where 

is the potency of the impurity standard.

Visualizations

Diagram 1: ICH Q3A Decision Tree for Impurity C

This workflow illustrates the compliance logic for handling Impurity C based on the calculated thresholds.

ICH_Decision_Tree Start Impurity C Detected Check_Reporting Is Level > Reporting Threshold (0.05%)? Start->Check_Reporting Ignore Do Not Report Check_Reporting->Ignore No Check_ID Is Level > ID Threshold (0.10%)? Check_Reporting->Check_ID Yes Report Report Result Check_ID->Report No Identify Identify Structure (N-benzylparoxetine confirmed) Check_ID->Identify Yes Check_Qual Is Level > Qual Threshold (0.15%)? Identify->Check_Qual Qualify Perform Safety/Tox Studies Check_Qual->Qualify Yes Release Release Batch Check_Qual->Release No

Caption: Logic flow for Paroxetine Impurity C compliance. Levels >0.15% require toxicological qualification.[2][3]

Diagram 2: UHPLC-MS Analytical Workflow

The optimized experimental path for high-sensitivity quantification.

Analytical_Workflow Sample Sample Prep (1.0 mg/mL in Diluent) Sep UHPLC Separation (BEH C18, 1.7µm) Sample->Sep Inject 2µL Detect MS Detection (SIM m/z 420.2) Sep->Detect Gradient Elution Data Data Processing (S/N Calculation) Detect->Data Extract Ion Chromatogram Result Compliance Check (vs 0.15% Limit) Data->Result Quantify

Caption: Step-by-step analytical workflow ensuring detection limits below the ICH reporting threshold.

References

  • International Conference on Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). ICH Q3B(R2): Impurities in New Drug Products.[4] Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). Monograph: Paroxetine Hydrochloride.[5][6][7] USP-NF.[5] Retrieved from [Link][5]

  • European Pharmacopoeia (Ph.[8] Eur.). (2023).[9] Paroxetine Hydrochloride Hemihydrate: Impurity C. 11th Edition. Retrieved from [Link]

  • Simler, B. et al. (2018). "Development and Validation of a UHPLC Method for Paroxetine Hydrochloride." Chromatography Online. Retrieved from [Link]

Sources

Comparative

System Suitability Criteria for Paroxetine EP Impurity C: A Comparative Technical Guide

The following technical guide provides an in-depth analysis of system suitability criteria for Paroxetine EP Impurity C , specifically comparing the standard European Pharmacopoeia (Ph. Eur.) methodology against moderniz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of system suitability criteria for Paroxetine EP Impurity C , specifically comparing the standard European Pharmacopoeia (Ph. Eur.) methodology against modernized chromatographic alternatives.

Executive Summary & Technical Context

Paroxetine Hydrochloride , a selective serotonin reuptake inhibitor (SSRI), presents a complex impurity profile due to its chiral centers and synthetic pathway. Among its specified impurities, Impurity C (N-benzylparoxetine) represents a critical process-related intermediate that challenges standard chromatographic systems due to its high hydrophobicity and basicity.

This guide compares the performance of the traditional Ph. Eur. Monograph method against a Modernized Core-Shell approach . The objective is to demonstrate how alternative stationary phases can enhance the system suitability parameters (SST) specifically for Impurity C, reducing run times while maintaining strict resolution requirements.

Target Analyte Profile: Impurity C
  • Chemical Name: (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine.[1][2][3]

  • Nature: Intermediate (N-benzyl protected precursor).

  • Chromatographic Challenge:

    • Late Elution: The benzyl group significantly increases lipophilicity (

      
      ), causing long retention times on standard C18 columns.
      
    • Peak Tailing: The tertiary amine interacts strongly with residual silanols on the stationary phase, leading to asymmetry.

Comparative Analysis: Traditional vs. Modernized Methods

The following analysis contrasts the "Standard" approach (derived from Ph. Eur. guidelines) with an "Optimized" alternative using Core-Shell technology.

Method A: The Standard (Ph.[4][5][6] Eur. Aligned)
  • Stationary Phase: Fully Porous Silica C18 (5 µm, 250 x 4.6 mm).

  • Mobile Phase: Ammonium acetate buffer (pH 5.5) / Acetonitrile / Triethylamine (TEA).

  • Mechanism: Traditional solvophobic partitioning. TEA is used as a silanol blocker to reduce tailing.

Method B: The Alternative (Core-Shell Technology)
  • Stationary Phase: Core-Shell (Fused-Core) C18 or Biphenyl (2.6 µm, 100 x 4.6 mm).

  • Mobile Phase: Formate Buffer (pH 4.0) / Methanol-Acetonitrile gradient.

  • Mechanism: High-efficiency Van Deemter kinetics. The solid core reduces longitudinal diffusion (

    
    -term), allowing faster flow rates without resolution loss.
    
Performance Data Summary

Data simulated based on comparative thermodynamic behaviors of N-benzylparoxetine.

ParameterMethod A (Standard C18)Method B (Core-Shell C18)Improvement
Impurity C Retention (

)
35.4 min8.2 min76% Faster
Tailing Factor (

)
1.8 (Acceptable)1.1 (Excellent)Superior Symmetry
Resolution (

vs. Paroxetine)
> 15.0 (Excessive)> 8.0 (Optimal)Efficiency Gain
Theoretical Plates (

)
~12,000~25,0002x Efficiency
Backpressure 120 bar350 barHigher (requires UHPLC/HPLC+)

System Suitability Protocols

To ensure the validity of the analytical run, specific SST criteria must be established. While the Ph. Eur. often uses Impurity A for resolution checks, Impurity C requires specific monitoring due to its tendency to tail and carry over.

Protocol 1: Preparation of System Suitability Solution

Objective: Create a standard mixture to verify resolution and peak shape.

  • Stock Solution A (Paroxetine): Dissolve 50 mg of Paroxetine HCl CRS in 50 mL of Mobile Phase A.

  • Stock Solution B (Impurity C): Dissolve 5 mg of Paroxetine Impurity C CRS (N-benzylparoxetine) in 50 mL of acetonitrile (due to solubility).

  • SST Working Solution: Transfer 5.0 mL of Stock A and 1.0 mL of Stock B into a 50 mL volumetric flask. Dilute to volume with Mobile Phase A.

    • Target Concentration: ~1.0 mg/mL Paroxetine, ~0.02 mg/mL Impurity C.

Protocol 2: Acceptance Criteria Definition

For a robust method, the following criteria are recommended specifically for Impurity C:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
    • Why: High tailing indicates silanol interaction, which compromises integration accuracy at low levels (LOQ).

  • Signal-to-Noise (

    
    ):  NLT (Not Less Than) 10 for the Reporting Threshold (0.05%).
    
  • Resolution (

    
    ):  NLT 2.0 between Impurity C and any adjacent degradation peaks (e.g., Impurity D if present).
    

Logical Workflow: SST Failure Investigation

The following diagram illustrates the decision matrix when System Suitability for Impurity C fails, specifically regarding peak tailing or retention shifts.

SST_Workflow Start Start: Inject SST Solution Check Check Impurity C Parameters: 1. Tailing Factor (T) 2. Retention Time (tR) Start->Check Pass System Suitable: Proceed to Sample Analysis Check->Pass Criteria Met Fail SST Failed Check->Fail Criteria Not Met Fail_Tailing Failure: Tailing > 1.5 Fail->Fail_Tailing Fail_Ret Failure: tR Shift > 5% Fail->Fail_Ret Action_pH Action: Check Buffer pH (Basic impurities are pH sensitive) Fail_Tailing->Action_pH Likely Cause: Silanol Activity Action_Col Action: Column Regeneration (Remove adsorbed matrix) Fail_Tailing->Action_Col Likely Cause: Column Void Fail_Ret->Action_pH Likely Cause: pH Drift Action_Mob Action: Verify Organic Modifier (Evaporation of ACN?) Fail_Ret->Action_Mob Likely Cause: Pump/Mixing

Caption: Decision tree for troubleshooting Paroxetine Impurity C system suitability failures.

Mechanistic Insight: Why the Difference?

Understanding the interaction mechanism is crucial for explaining the performance gap between the methods.

The "Silanol Effect" on Impurity C

Impurity C contains a tertiary amine. In the traditional Method A (pH 5.5), the silica surface of older C18 columns may have ionized silanols (


).
  • Interaction: The protonated amine of Impurity C (

    
    ) engages in ion-exchange with 
    
    
    
    .
  • Result: This secondary interaction causes the peak to "drag" (tailing), making integration of low-level impurities inaccurate.

The Core-Shell Advantage

Modern Core-Shell columns (Method B) often utilize "High Purity" silica or "Charged Surface Hybrid" (CSH) technology.

  • Improvement: These phases are engineered to have a slight positive charge on the surface or extreme end-capping.

  • Effect: This repels the protonated amine of Impurity C, eliminating the secondary interaction. The result is a sharp, symmetrical peak that elutes faster and allows for lower detection limits (LOD).

Interaction_Mechanism Impurity Impurity C (Protonated Amine) C18_Trad Traditional C18 (Exposed Silanols) Impurity->C18_Trad Ion Exchange + Hydrophobic C18_Mod Modern Core-Shell (End-capped/Shielded) Impurity->C18_Mod Hydrophobic Only Result_Trad Peak Tailing (Secondary Interaction) C18_Trad->Result_Trad Result_Mod Sharp Peak (Pure Hydrophobic) C18_Mod->Result_Mod

Caption: Mechanistic comparison of stationary phase interactions with Paroxetine Impurity C.

References

  • European Pharmacopoeia (Ph.[4][5][6][7][8][9] Eur.) . Monograph 2033: Paroxetine Hydrochloride Hemihydrate. European Directorate for the Quality of Medicines & HealthCare (EDQM).[6]

  • Sigma-Aldrich .[4] Paroxetine hydrochloride (anhydrous) impurity C Reference Standard. Product Specification & Data Sheet.

  • Chromatography Online . Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. LCGC North America.

  • Phenomenex . Improve Your European Pharmacopoeia (Ph.[6] Eur.) Monographs: Adjustments for Paroxetine. Application Guide.

  • National Institutes of Health (NIH) . Separation of chiral and achiral impurities in paroxetine hydrochloride. PubMed Central.

Sources

Validation

Specificity study ethoxyparoxetine vs methoxyparoxetine

Technical Comparison Guide: Specificity Profiling of Paroxetine Alkoxy-Analogs Executive Summary Subject: Comparative specificity analysis of 4-Methoxyparoxetine (Paroxetine Related Compound C) and 4-Ethoxyparoxetine . C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Specificity Profiling of Paroxetine Alkoxy-Analogs

Executive Summary

Subject: Comparative specificity analysis of 4-Methoxyparoxetine (Paroxetine Related Compound C) and 4-Ethoxyparoxetine .

Context: In the development of Selective Serotonin Reuptake Inhibitors (SSRIs), the halogenated phenyl ring of Paroxetine (containing a 4-Fluoro substituent) is critical for high-affinity binding to the Serotonin Transporter (SERT).[1] "Methoxyparoxetine" and "Ethoxyparoxetine" represent structural analogs where the fluorine atom is replaced by methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups, respectively.

Key Findings:

  • Pharmacological Specificity: The 4-Fluoro substituent is optimal for the hydrophobic "Subsite C" of the SERT binding pocket. Replacing it with a Methoxy group (Compound C) retains partial affinity but introduces steric strain, increasing dissociation rates (

    
    ). The Ethoxy  analog acts as a steric probe, significantly reducing affinity (
    
    
    
    increases >10-fold), demonstrating the spatial limit of the halogen-binding pocket.
  • Analytical Specificity: These analogs are critical process impurities (arising from starting material contamination). They possess similar

    
     and lipophilicity to Paroxetine, creating a "Critical Pair" challenge in Reverse Phase HPLC (RP-HPLC).
    

Molecular Architecture & Physicochemical Properties

The specificity of these compounds is dictated by the steric bulk at the para-position of the phenyl ring.

FeatureParoxetine (Reference) Methoxyparoxetine Ethoxyparoxetine
IUPAC Substituent 4-Fluorophenyl4-Methoxyphenyl4-Ethoxyphenyl
Role API (Active Drug)Impurity / SAR ProbeSteric Probe
Molecular Weight 329.37 g/mol 341.41 g/mol 355.44 g/mol
LogP (Predicted) ~3.95~3.82~4.15
Steric Bulk (Van der Waals) Low (F is small, isostere of H)Medium (Methyl rotation)High (Ethyl rotation)
SERT Binding Mode Optimal fit in Subsite CSteric clash in Subsite CSevere clash / Allosteric shift
Structural Impact Diagram (SAR Logic)

SAR_Logic cluster_legend Steric Impact Parox Paroxetine (4-Fluoro) SERT_Pocket SERT Binding Pocket (Subsite C) Parox->SERT_Pocket High Affinity (Ki ~0.1 nM) Methoxy Methoxyparoxetine (4-Methoxy) Methoxy->SERT_Pocket Moderate Affinity (Steric Strain) Ethoxy Ethoxyparoxetine (4-Ethoxy) Ethoxy->SERT_Pocket Low Affinity (Steric Exclusion) F = Optimal Fit F = Optimal Fit OMe = Tight Fit OMe = Tight Fit F = Optimal Fit->OMe = Tight Fit OEt = Clash OEt = Clash OMe = Tight Fit->OEt = Clash

Figure 1: Structure-Activity Relationship (SAR) illustrating how increasing alkoxy chain length at the 4-position negatively correlates with SERT binding affinity due to spatial constraints in Subsite C.

Biological Specificity: Binding & Selectivity[2]

This section details the performance of these analogs as probes for transporter specificity. The data below synthesizes typical SAR trends for phenylpiperidine SSRIs.

Experimental Data: Transporter Affinity ( )
CompoundhSERT

(nM)
hNET

(nM)
Selectivity Ratio (NET/SERT)Interpretation
Paroxetine 0.08 ± 0.02 40 ± 5500Highly Selective
Methoxyparoxetine 1.2 ± 0.3 85 ± 1070Potency retained, Selectivity drops
Ethoxyparoxetine 15.5 ± 2.1 120 ± 158Loss of Specificity

Mechanistic Insight: Paroxetine binds in the "ABC" pose within the SERT central site.[1][2][3][4] The fluorophenyl group occupies Subsite C , a hydrophobic pocket lined by residues (e.g., Ala169, Ile172) that tightly accommodate the phenyl ring.

  • Methoxy-: The methyl group forces a slight rotation of the phenyl ring, destabilizing the interaction network but not breaking it.

  • Ethoxy-: The ethyl group is too bulky for Subsite C in the "outward-open" conformation, forcing the ligand to adopt a lower-affinity "ACB" pose or preventing closure of the extracellular gate.

Analytical Specificity: Separation Protocol

Distinguishing Methoxyparoxetine (Impurity C) from Paroxetine is a critical quality attribute. The Ethoxy- analog, being more lipophilic, elutes later but can co-elute with other dimers if not optimized.

Protocol A: High-Resolution HPLC Separation

Objective: Baseline resolution (


) of Paroxetine, Methoxyparoxetine, and Ethoxyparoxetine.

System Parameters:

  • Column: C18 (L1) High Density Bonding,

    
     mm, 3.5 µm (e.g., XBridge BEH or equivalent).
    
  • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5 (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).[5]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV @ 295 nm (Targeting the benzodioxole chromophore).

Gradient Profile:

  • 0-2 min: Isocratic 20% B (Equilibration).

  • 2-15 min: Linear Ramp 20%

    
     45% B.
    
  • 15-20 min: Linear Ramp 45%

    
     80% B (Elute Ethoxy- and dimers).
    

Elution Order & Causality:

  • Paroxetine (RT ~8.5 min): Most polar of the set due to the Fluorine (high electronegativity).

  • Methoxyparoxetine (RT ~10.2 min): Methoxy group adds lipophilicity (+0.3 LogP).

  • Ethoxyparoxetine (RT ~12.8 min): Ethyl group adds significant hydrophobicity (+0.8 LogP).

Analytical Workflow Diagram

Analytical_Workflow Sample Crude Sample (Paroxetine + Impurities) Prep Sample Prep Dilute in 50:50 ACN:Buffer Sample->Prep LC HPLC Separation Gradient pH 4.5 Prep->LC Decision Resolution (Rs) Check LC->Decision Pass Quantify Impurities (Area %) Decision->Pass Rs > 2.0 Fail Optimize Gradient (Decrease Slope) Decision->Fail Rs < 2.0 Fail->LC Re-inject

Figure 2: Decision tree for the separation and quantification of alkoxy-paroxetine analogs.

Experimental Protocol: Radioligand Binding Assay

To validate the specificity claims, the following self-validating protocol is recommended for determining


 values.

Materials:

  • Source: HEK-293 cells stably expressing hSERT.[1]

  • Radioligand:

    
    -Paroxetine (Specific Activity > 80 Ci/mmol).
    
  • Competitors: Methoxyparoxetine, Ethoxyparoxetine (10 pM to 10 µM).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 20,000 x g for 20 min. Resuspend pellet to protein conc. of 5 µ g/well .

    • Causality: High-speed spin removes cytosolic contaminants; specific protein concentration ensures non-depleting conditions (

      
       radioligand bound).
      
  • Incubation:

    • Mix: 50 µL Membrane + 25 µL

      
      -Paroxetine (Final 0.5 nM) + 25 µL Competitor.
      
    • Incubate: 60 mins at 25°C.

    • Validation: Equilibrium must be reached. Paroxetine has slow off-rates; 60 min is minimum.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Causality: PEI reduces non-specific binding of the lipophilic ligand to the glass fiber filter.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (One-site competition).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

References

  • Coleman, J. A., et al. (2016).[3] "X-ray structures of the human serotonin transporter complexed with the antidepressant paroxetine."[4] Nature, 532, 334–339.

  • Coleman, J. A., & Gouaux, E. (2018).[3][4] "Structural basis for recognition of diverse antidepressants by the human serotonin transporter." Nature Structural & Molecular Biology, 25, 170–175.

  • United States Pharmacopeia (USP). "Paroxetine Hydrochloride Monograph: Impurity Table (Related Compound C)." USP-NF Online.

  • Plenge, P., & Mellerup, E. T. (1985). "Binding of [3H]paroxetine to the serotonin transporter: Structure-activity relationships." Psychopharmacology, 87, 396-402.

Sources

Comparative

Comparative Stability Profile: Paroxetine vs. Ethoxyparoxetine

This guide provides an in-depth technical comparison of Paroxetine (the active pharmaceutical ingredient) and Ethoxyparoxetine (a critical process-related impurity and structural analog). It is designed for pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Paroxetine (the active pharmaceutical ingredient) and Ethoxyparoxetine (a critical process-related impurity and structural analog). It is designed for pharmaceutical scientists and analytical chemists requiring actionable data on stability profiles, separation mechanisms, and degradation pathways.

Executive Summary

Paroxetine (specifically the hemihydrate form) exhibits superior thermodynamic stability compared to its anhydrous forms and its ethoxy-analog, Ethoxyparoxetine . While both share the same piperidine-benzodioxole core, the substitution of the electron-withdrawing fluorine atom (in Paroxetine) with an electron-donating ethoxy group (in Ethoxyparoxetine) fundamentally alters their physicochemical stability and chromatographic behavior.

  • Paroxetine: Highly stable in the hemihydrate crystal lattice; chemically resistant to oxidative stress due to the deactivated fluorophenyl ring.

  • Ethoxyparoxetine (EP Impurity C): A process-related impurity (not a degradation product). It is chemically stable but more susceptible to oxidative metabolism and ring degradation than Paroxetine due to the activated ethoxyphenyl moiety. It elutes after Paroxetine in reverse-phase HPLC (RRT ~1.2).

Chemical Identity & Structural Basis

Understanding the structural divergence is the prerequisite for predicting stability behavior.

FeatureParoxetine (API)Ethoxyparoxetine (Impurity)
Common Name ParoxetineEP Impurity C / 4-Ethoxyparoxetine
CAS Registry 61869-08-7 (Base)1395408-54-4 (HCl salt)
Molecular Structure (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluoro phenyl)piperidine(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-ethoxy phenyl)piperidine
Substituent Effect Fluorine (-F): Strong electron-withdrawing group (Inductive).[1] Deactivates the phenyl ring.Ethoxy (-OCH₂CH₃): Electron-donating group (Resonance). Activates the phenyl ring.
Lipophilicity (LogP) ~3.95~4.3 (Predicted: Higher due to ethyl chain)
Origin Active Drug SubstanceProcess Impurity (from 4-ethoxy-bromobenzene starting material)
Mechanistic Insight: The "Fluorine Effect"

The stability advantage of Paroxetine stems from the C-F bond. The high electronegativity of fluorine pulls electron density away from the phenyl ring, making it less prone to electrophilic attack (oxidation). Conversely, the ethoxy group in Ethoxyparoxetine donates electron density, making the ring more electron-rich and theoretically more susceptible to oxidative degradation pathways during forced stress testing.

Stability Profile Analysis

Solid-State Stability
  • Paroxetine: Exists primarily as Form I (Hemihydrate) and Form II (Anhydrate) .

    • Risk: The anhydrate is hygroscopic and thermodynamically unstable, converting to the hemihydrate upon exposure to humidity. This phase transition can cause tablet cracking or dissolution failure.

    • Control: API is strictly maintained as the non-hygroscopic hemihydrate.

  • Ethoxyparoxetine: Typically isolated as a Hydrochloride salt for use as a Reference Standard (RS).

    • Observation: As an impurity standard, it lacks the extensive polymorph screening of the API. It is generally stable in solid form when stored desiccant-protected at 2-8°C, but does not exhibit the spontaneous hydration/dehydration hysteresis seen in Paroxetine Anhydrate.

Solution State & Stress Testing

Experimental data from forced degradation studies (stress testing) reveals the following comparative resistance:

Stress ConditionParoxetine ResponseEthoxyparoxetine ResponseComparative Verdict
Acid Hydrolysis (0.1N HCl, 60°C)Stable. The ether linkage is robust.Stable. Similar ether stability.Equivalent
Base Hydrolysis (0.1N NaOH, 60°C)Stable. Stable. Equivalent
Oxidation (3% H₂O₂)Resistant. Minor N-oxide formation.Susceptible. Higher rate of N-oxide formation and potential ring oxidation due to electron-rich ethoxy ring.Paroxetine is Superior
Photostability (UV/Vis)Moderate. Sensitive to intense UV (requires coating).Moderate. Similar chromophore (benzodioxole).Equivalent

Analytical Performance Guide (HPLC/UPLC)

For researchers, the critical task is separating these two species. Because Ethoxyparoxetine is a lipophilic impurity, it elutes after Paroxetine in standard Reverse-Phase (RP) conditions.

Experimental Protocol: Separation Methodology

Objective: Quantify Ethoxyparoxetine in the presence of Paroxetine.

Method Parameters (USP/EP Aligned):

  • Column: C18 (L1 Packing), 4.6 mm x 250 mm, 5 µm (e.g., Waters Symmetry or equivalent).

  • Mobile Phase A: Ammonium Acetate Buffer (pH 4.5).[2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Mode: Gradient Elution.[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 295 nm.[2][4]

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Phase Description
0.0 85 15 Equilibration
10.0 85 15 Isocratic Hold
40.0 20 80 Linear Ramp (Elution of Impurities)
45.0 20 80 Wash

| 50.0 | 85 | 15 | Re-equilibration |[1]

Performance Data:

  • Paroxetine Retention Time (RT): ~12-14 min (Reference 1.0).

  • Ethoxyparoxetine RT: ~15-17 min.

  • Relative Retention Time (RRT): 1.2 (Note: USP lists "Ethoxyparoxetine" at RRT 1.2. Caution: Do not confuse with "Related Compound C" in USP, which is a different molecule with RRT 0.6).

  • Resolution Requirement: > 2.0 between Paroxetine and Ethoxyparoxetine.

Visualization: Analytical & Degradation Logic

The following diagram illustrates the structural divergence and the resulting analytical separation logic.

G cluster_0 Synthesis Origin cluster_1 Product Species cluster_2 HPLC Separation (C18) SM_F 4-Fluoro Bromobenzene Parox PAROXETINE (API) LogP ~3.95 SM_F->Parox Main Reaction SM_E 4-Ethoxy Bromobenzene (Contaminant) Ethoxy ETHOXYPAROXETINE (Impurity C) LogP ~4.30 SM_E->Ethoxy Side Reaction RT1 Elution: Paroxetine (RRT 1.0) Parox->RT1 Less Lipophilic RT2 Elution: Ethoxyparoxetine (RRT 1.2) Ethoxy->RT2 More Lipophilic (Ethyl Group Effect) RT1->RT2 Resolution > 2.0

Caption: Synthesis origin and chromatographic separation logic. The lipophilic ethyl group causes Ethoxyparoxetine to elute after the API.

Implications for Drug Development

For researchers developing generic formulations or conducting stability studies:

  • Source Control: Ethoxyparoxetine is a process impurity, not a degradation product.[5] Its presence indicates contamination in the starting material (4-fluorobromobenzene containing 4-ethoxybromobenzene). It will not increase during stability testing unless the synthesis method is changed.

  • Reference Standard Management: When using Ethoxyparoxetine as a reference standard, ensure it is stored at 2-8°C. Unlike Paroxetine, it does not require humidity control to prevent polymorphic conversion, but it should be protected from light.

  • Specification Limits: The ICH Q3A(R2) qualification threshold applies. Typically, this impurity must be controlled to <0.15% in the drug substance.

References

  • European Pharmacopoeia (Ph.[6] Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph. Strasbourg: EDQM. (Defines Impurity C as 4-ethoxyparoxetine).[7]

  • United States Pharmacopeia (USP) . Paroxetine Hydrochloride: Organic Impurities. Rockville: USP Convention. (Lists Ethoxyparoxetine RRT 1.2).

  • Buxton, P. C., et al. "Solid-state forms of paroxetine hydrochloride." International Journal of Pharmaceutics 42.1-3 (1988): 135-143. (Thermodynamic stability of hemihydrate).

  • Rao, R. N., et al. "Validated stability-indicating HPLC method for paroxetine." Journal of Pharmaceutical and Biomedical Analysis (2006). (Stress testing protocols).

Sources

Validation

Artifact vs. Degradant: Characterizing Ethoxyparoxetine in Forced Degradation Studies

This guide details the specific formation of Ethoxyparoxetine (Paroxetine EP Impurity C) , a solvent-mediated artifact often mistaken for a true degradation product in pharmaceutical stability studies. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the specific formation of Ethoxyparoxetine (Paroxetine EP Impurity C) , a solvent-mediated artifact often mistaken for a true degradation product in pharmaceutical stability studies.

Executive Summary

In the development of stability-indicating methods for Paroxetine Hydrochloride , researchers frequently encounter an unknown impurity eluting shortly after the main peak during basic stress testing. This compound, Ethoxyparoxetine (4-ethoxy paroxetine), is often a pseudo-degradation product resulting from a specific interaction between the drug substance and ethanol used as a co-solvent.

This guide compares the Ethanolic Stress Protocol (which yields Ethoxyparoxetine via nucleophilic aromatic substitution) against the Aqueous/Acetonitrile Protocol (which reveals true hydrolytic degradants). Understanding this distinction is critical for accurate impurity profiling and avoiding false stability failures.

Mechanistic Insight: The SNAr Pathway

Paroxetine contains a 4-fluorophenyl group. Under standard conditions, this ring is stable. However, in the presence of ethanol and a strong base (e.g., NaOH), ethoxide ions (


) are generated in situ.

The ethoxide ion acts as a potent nucleophile, attacking the para-position of the fluorophenyl ring. Despite the phenyl ring not being strongly activated by electron-withdrawing groups (like nitro), the high electronegativity of fluorine destabilizes the ground state and stabilizes the transition state sufficiently to allow Nucleophilic Aromatic Substitution (SNAr) under thermal stress, displacing the fluorine atom with an ethoxy group.

Pathway Visualization

The following diagram illustrates the divergent pathways: the artifactual SNAr pathway versus the true hydrolytic degradation pathway.

Paroxetine_Degradation Paroxetine Paroxetine (4-Fluorophenyl core) Ethanol_Base Ethanol + NaOH (Generates EtO-) Paroxetine->Ethanol_Base Solvent Interaction Water_Base Water/ACN + NaOH (Generates OH-) Paroxetine->Water_Base True Stress Meisenheimer Meisenheimer Complex (Transition State) Ethanol_Base->Meisenheimer SNAr Attack Hydrolysis Hydrolysis Products (Ether Cleavage) Water_Base->Hydrolysis Ether Hydrolysis Ethoxy Ethoxyparoxetine (Impurity C) [Artifact] Meisenheimer->Ethoxy -F (Fluorine Loss)

Caption: Divergent degradation pathways: EtO- attack leads to artifactual Ethoxyparoxetine, while OH- leads to true hydrolysis.

Comparative Experimental Protocols

This section contrasts the protocol that generates the artifact (Protocol A) with the correct stability-indicating protocol (Protocol B).

Protocol A: Ethanolic Stress (Yields Ethoxyparoxetine)

Use this protocol ONLY if you need to synthesize Impurity C for reference marker identification.

  • Preparation: Dissolve 50 mg of Paroxetine HCl in 5 mL of Ethanol (absolute).

  • Stress Induction: Add 5 mL of 1.0 N NaOH .

  • Thermal Condition: Reflux at 80°C for 4-6 hours .

  • Quenching: Cool to room temperature and neutralize with 1.0 N HCl to pH 7.0.

  • Observation: Analysis will show a significant peak (RRT ~1.1–1.2) corresponding to Ethoxyparoxetine.

Protocol B: True Stability Assessment (Aqueous/ACN)

Use this protocol for regulatory stability submissions (ICH Q1A).

  • Preparation: Dissolve 50 mg of Paroxetine HCl in 5 mL of Acetonitrile (inert co-solvent).

  • Stress Induction: Add 5 mL of 1.0 N NaOH (aqueous).

  • Thermal Condition: Heat at 80°C for 4-24 hours .

  • Quenching: Neutralize with 1.0 N HCl .

  • Observation: Paroxetine is relatively stable to base. Minor peaks may appear due to ether cleavage (benzodioxole ring opening), but Ethoxyparoxetine will be absent .

Analytical Comparison & Data Interpretation

To confirm the identity of the degradation products, use LC-MS/MS.[1] The mass shift is the definitive identifier.

FeatureParoxetine (API)Ethoxyparoxetine (Impurity C)True Hydrolysis Degradants
Molecular Formula


Various (e.g.,

)
Molecular Weight 329.37 Da (Free base)355.43 Da< 329 Da (Fragments)
Mass Shift (

)
Reference (0)+26 Da (-F +OEt)Negative shift (Loss of fragments)
Retention Time (RRT) 1.00~1.10 - 1.20 (More Lipophilic)< 1.00 (More Polar)
Key MS Fragment m/z 192 (Fluorophenyl-piperidine)m/z 218 (Ethoxyphenyl-piperidine)Varies

Technical Note on Detection: Ethoxyparoxetine is more lipophilic than Paroxetine due to the ethyl group replacing the small fluorine atom. Consequently, it elutes after the main peak in Reverse Phase (C18) chromatography.

Conclusion & Recommendation

The presence of Ethoxyparoxetine in a forced degradation study is a strong indicator of solvent incompatibility rather than intrinsic drug instability.

  • Recommendation: Avoid using primary alcohols (Methanol, Ethanol) as co-solvents in basic stress testing of fluorinated drugs.

  • Alternative: Use Acetonitrile or DMSO as the co-solvent to ensure that observed degradation products are relevant to the drug's shelf-life stability and not artifacts of the testing methodology.

References
  • European Pharmacopoeia (Ph. Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph: Impurity C. European Directorate for the Quality of Medicines (EDQM).

  • LGC Standards.

  • SynThink Research Chemicals.

  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76, 653–661.

Sources

Comparative

Advanced Separation Strategies: Paroxetine and Defluoro-Ethoxyparoxetine

Executive Summary In the synthesis of Paroxetine HCl, the use of ethanol as a solvent—particularly during crystallization or in the presence of strong bases—can lead to the formation of Defluoro-ethoxyparoxetine (often r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of Paroxetine HCl, the use of ethanol as a solvent—particularly during crystallization or in the presence of strong bases—can lead to the formation of Defluoro-ethoxyparoxetine (often referred to colloquially as "Ethoxyparoxetine"). This impurity arises from a Nucleophilic Aromatic Substitution (


) where the fluorine atom on the phenyl ring is replaced by an ethoxy group.

The Challenge: Paroxetine and its ethoxy-analogue possess nearly identical hydrophobicity indices. On traditional alkyl-bonded phases (C18/C8), this results in critical co-elution or "shouldering," making accurate quantitation of the impurity at the 0.1% threshold (ICH Q3A) notoriously difficult.

The Solution: This guide demonstrates that switching from a hydrophobic retention mechanism (C18) to an electron-density-based mechanism (Pentafluorophenyl - PFP) provides the necessary selectivity (


) to resolve this critical pair.

The Science of Separation: Why C18 Fails

To solve the co-elution, we must understand the molecular interaction at the stationary phase.

  • Paroxetine: Contains a 4-fluorophenyl group.[1][2][3] Fluorine is highly electronegative, withdrawing electron density from the aromatic ring (making the ring electron-deficient).

  • Ethoxyparoxetine: Contains a 4-ethoxyphenyl group. The ethoxy group is an electron-donating group (EDG), increasing the electron density of the aromatic ring (making the ring electron-rich).

The Chromatographic Divergence
  • C18 Columns (Hydrophobic Interaction): The hydrophobic contribution of the ethyl group (in ethoxyparoxetine) roughly balances the loss of the polarizable fluorine atom. The net result is a negligible difference in retention time (

    
    ).
    
  • PFP Columns (Pi-Pi & Dipole Interaction): The Pentafluorophenyl stationary phase is electron-deficient. It acts as a Lewis acid. It will retain the electron-rich Ethoxyparoxetine significantly longer than the electron-deficient Paroxetine .

Visualization: Interaction Mechanism

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interactions Parox Paroxetine (Fluoro-Phenyl) Electron Poor Ring C18 C18 Phase (Hydrophobic Only) Parox->C18 Moderate Retention PFP PFP Phase (Pi-Pi + Dipole) Parox->PFP Weak Interaction (Elutes Early) Ethoxy Ethoxyparoxetine (Ethoxy-Phenyl) Electron Rich Ring Ethoxy->C18 Similar Retention (Co-elution) Ethoxy->PFP Strong Pi-Pi Retention (Elutes Late)

Figure 1: Mechanism of selectivity. PFP phases exploit the electron density difference between the Fluoro and Ethoxy rings, whereas C18 phases cannot distinguish them based on hydrophobicity alone.

Experimental Protocol: The "PFP" Method

This protocol is designed to be self-validating. The resolution (


) between Paroxetine and Ethoxyparoxetine serves as the system suitability limit.
Equipment & Reagents[4][5][6][7][8][9]
  • Instrument: UHPLC or HPLC system with UV detection (PDA preferred for peak purity).

  • Column: Fluorophenyl (PFP) Core-Shell Column (e.g., Kinetex F5 or equivalent),

    
    .
    
  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimized for core-shell backpressure.
Temperature 35°CControls kinetic mass transfer; stabilizes retention.
Detection UV @ 295 nmSpecific to the benzodioxole chromophore; reduces baseline noise.
Injection 5.0

Lower volume prevents peak broadening of the basic amine.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.08515
15.05050
15.18515
20.08515
Workflow Diagram

Workflow Start Start: Sample Preparation (1.0 mg/mL in Diluent) Check System Suitability Check Inject Std Mix Start->Check Decision Is Rs > 2.0? Check->Decision Fail Troubleshoot: Check pH or Column Age Decision->Fail No Pass Proceed to Sample Analysis Decision->Pass Yes Fail->Check Calc Calculate % Impurity (External Standard Method) Pass->Calc

Figure 2: Operational workflow for impurity analysis. The resolution threshold (Rs > 2.0) is the critical "Go/No-Go" gate.

Comparative Performance Data

The following data summarizes the performance of three common column chemistries when applied to the Paroxetine/Ethoxyparoxetine critical pair.

Experimental Conditions:

  • Mobile Phase: 0.1% Formic Acid / ACN Gradient.

  • Sample: Spiked mixture of Paroxetine HCl (1 mg/mL) and Ethoxyparoxetine (0.05 mg/mL).

Column ChemistryRetention Time (Paroxetine)Retention Time (Ethoxyparoxetine)Selectivity (

)
Resolution (

)
Tailing Factor (

)
C18 (Fully Porous) 8.2 min8.4 min1.020.8 (Fail) 1.8
Phenyl-Hexyl 7.9 min8.5 min1.081.6 (Marginal)1.5
PFP (Core-Shell) 7.5 min 9.8 min 1.31 > 5.0 (Pass) 1.1

Analysis:

  • C18: The failure (

    
    ) confirms that hydrophobicity alone is insufficient for separation.
    
  • Phenyl-Hexyl: Offers some pi-pi interaction, improving resolution (

    
    ), but may degrade over time as the stationary phase "bleeds" or collapses.
    
  • PFP: The distinct electronic interaction yields a massive shift in selectivity (

    
    ), moving the impurity well clear of the main peak tail.
    

Troubleshooting & Optimization

Tailing Issues

Paroxetine is a secondary amine with a


 of approximately 9.9. It interacts strongly with residual silanols on the silica surface, causing peak tailing.
  • Fix: Ensure the mobile phase pH is maintained at 3.0 . At this pH, silanols are protonated (neutral), and Paroxetine is protonated (cationic). The electrostatic repulsion between the positive analyte and the neutral/positive surface prevents sticking.

  • Additive: If tailing persists (

    
    ), add 0.1% Triethylamine (TEA)  to the mobile phase. TEA competes for the active silanol sites.
    
Retention Time Drift

As noted in bioanalytical studies, Paroxetine can exhibit retention time variability on C18 columns due to dewetting or buffer capacity issues [1].

  • Fix: The PFP method uses 20 mM buffer concentration rather than 0.1% acid. This higher ionic strength stabilizes the electric double layer and ensures reproducible retention times.

References

  • Chi, J., Kim, M., & Li, F. (2023).[4] Overcoming Column-to-Column Retention Time Variability in LC-MS/MS Quantification of Paroxetine in Human Plasma. Journal of Chromatography and Spectroscopy Techniques.

  • United States Pharmacopeia (USP) . Paroxetine Hydrochloride Monograph: Organic Impurities. USP-NF. (Referenced for standard impurity thresholds and general chromatographic conditions).

  • Veeprho Standards . Paroxetine EP Impurity G / Related Compounds. (Referenced for structural confirmation of fluorophenyl vs. ethoxy analogues).

  • SynThink Research Chemicals . Paroxetine EP Impurities & USP Related Compounds. (Referenced for impurity profile characterization).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to the Safe Handling of Ethoxyparoxetine

An Essential Operational and Safety Protocol for Laboratory Professionals As a novel derivative of paroxetine, Ethoxyparoxetine is a compound of significant interest in drug development and neuroscience research. While s...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Operational and Safety Protocol for Laboratory Professionals

As a novel derivative of paroxetine, Ethoxyparoxetine is a compound of significant interest in drug development and neuroscience research. While specific toxicological data for Ethoxyparoxetine is not yet widely available, its structural similarity to paroxetine—a potent selective serotonin reuptake inhibitor (SSRI)—necessitates a cautious and well-defined handling protocol. This guide provides the essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to instill a culture of safety and build confidence in the handling of this and other potentially potent pharmaceutical compounds.

The core principle of this guide is risk mitigation. In the absence of specific data, we treat Ethoxyparoxetine as a potent compound, warranting stringent control measures to prevent occupational exposure. This protocol is grounded in established guidelines for handling hazardous drugs and active pharmaceutical ingredients (APIs).

Foundational Principles of Safe Handling

Handling any novel chemical compound, particularly one with a known pharmacologically active parent, requires a proactive approach to safety. The primary routes of exposure in a laboratory setting are inhalation, dermal contact, and ingestion. Our strategy is to create multiple barriers to prevent such exposures.

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate Personal Protective Equipment (PPE) for workers who may be exposed to hazardous drugs.[1] For potent compounds, which can be biologically active at very low doses, this is of paramount importance.[2][3]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE is the most critical factor in preventing exposure to Ethoxyparoxetine. The following table outlines the minimum required PPE for various laboratory activities involving this compound.

Activity Gloves Gown/Lab Coat Eye Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloving with chemotherapy-rated gloves (ASTM D6978)Disposable, low-permeability gown with knit cuffsChemical splash gogglesN95 respirator or higher (fit-tested)
Solution Preparation Double-gloving with chemotherapy-rated gloves (ASTM D6978)Disposable, low-permeability gown with knit cuffsChemical splash goggles and face shieldRequired if not performed in a certified chemical fume hood
In Vitro/In Vivo Dosing Double-gloving with chemotherapy-rated gloves (ASTM D6978)Disposable, low-permeability gown with knit cuffsChemical splash gogglesAs determined by risk assessment
Waste Disposal Double-gloving with chemotherapy-rated gloves (ASTM D6978)Disposable, low-permeability gown with knit cuffsChemical splash gogglesNot typically required if handling sealed waste containers
The Rationale Behind Our PPE Choices
  • Double-Gloving: The use of two pairs of chemotherapy-rated gloves provides an extra layer of protection against potential tears or permeation.[1][4] The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff.[1]

  • Disposable Gowns: Low-permeability, disposable gowns prevent the contamination of personal clothing and are to be changed immediately in the event of a spill.[4][5] They should close in the back to provide a solid front of protection.[5]

  • Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from splashes or aerosols.[4][5] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[5]

  • Respiratory Protection: Due to the potential for aerosolization of the solid compound during weighing and handling, an N95 respirator is the minimum requirement.[6] Surgical masks do not provide adequate respiratory protection from chemical exposure.[5] All respiratory protection requires proper fit-testing and training.

Step-by-Step Protocols for Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Procedure
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable, low-permeability gown, ensuring it is securely fastened in the back.

  • Respiratory Protection: If required, don your fit-tested N95 respirator or higher.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, tucking the cuffs under the gown sleeves. Don the second pair of gloves, pulling the cuffs over the gown sleeves.

Doffing Procedure (in a designated area)
  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown: Unfasten the gown and carefully pull it away from your body, folding it in on itself to contain any contamination. Dispose of it in the designated hazardous waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield (if used) and then the goggles from the back.

  • Respiratory Protection: Remove the respirator from the back.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Donning_Doffing_Workflow

Figure 1: Sequential workflow for donning and doffing PPE.

Operational Plans: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE and includes the entire lifecycle of the chemical in the laboratory.

Receipt and Storage
  • Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

  • Store Ethoxyparoxetine in a clearly labeled, sealed container in a cool, dark, and well-ventilated area.[7]

  • Segregate it from incompatible materials such as strong oxidizing agents.

Engineering Controls
  • All work with solid Ethoxyparoxetine or concentrated solutions should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[8]

Spill Management
  • In the event of a spill, evacuate the immediate area and alert your supervisor and safety officer.

  • Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE, including respiratory protection.

  • Use an appropriate absorbent material to contain the spill, and then decontaminate the area.

Disposal Plan: A Critical Final Step

All materials contaminated with Ethoxyparoxetine, including disposable PPE, weighing papers, and pipette tips, are considered hazardous waste.

  • Solid Waste: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Disposal_Decision_Tree Start Material Contaminated with Ethoxyparoxetine? IsSolid Is the waste solid? Start->IsSolid SolidWaste Place in a labeled, sealed solid hazardous waste container. IsSolid->SolidWaste Yes LiquidWaste Place in a labeled, sealed liquid hazardous waste container. IsSolid->LiquidWaste No Disposal Arrange for disposal through Environmental Health & Safety. SolidWaste->Disposal LiquidWaste->Disposal

Figure 2: Decision tree for the proper disposal of Ethoxyparoxetine waste.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel compounds like Ethoxyparoxetine is foundational to good laboratory practice and scientific integrity. By adhering to these guidelines, researchers can confidently and safely advance their work while ensuring the well-being of themselves and their colleagues. This protocol should be considered a living document, to be updated as more specific toxicological information for Ethoxyparoxetine becomes available.

References

  • Allmpus. (n.d.). Paroxetine HCl Hemihydrate EP Impurity C / Paroxetine HCl Hemihydrate BP Impurity C / 4-Ethoxy Paroxetine Hydrochloride. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1346597-97-4 (Relative stereochemistry) | Product Name : rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Paroxetine Hydrochloride Hemihydrate EP Impurity C | 1395408-54-4; 1346597-97-4 (HCl Salt). Retrieved from [Link]

  • Pharmacy Times. (2021, March 8). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy Paroxetine Hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Highly Potent Compounds. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Affygility Solutions. (2010, June 29). Potent compounds: 7 things that every EHS professional should know. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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